Mumefural
Description
This compound has been reported in Prunus mume var. mume with data available.
structure in first source
Structure
3D Structure
Properties
CAS No. |
222973-44-6 |
|---|---|
Molecular Formula |
C12H12O9 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-[2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H12O9/c13-5-7-1-2-8(21-7)6-20-10(16)4-12(19,11(17)18)3-9(14)15/h1-2,5,19H,3-4,6H2,(H,14,15)(H,17,18) |
InChI Key |
FYDIRKLRXHXXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |
Synonyms |
mumefural |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mumefural: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mumefural, a bioactive compound derived from the processed fruit of the Japanese apricot (Prunus mume). The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its mechanisms of action. Detailed experimental protocols for its extraction and analysis are provided, along with visualizations of its known signaling pathways to support further research and development.
Chemical Identity and Structure
This compound is a citric acid derivative that is not naturally present in fresh Prunus mume fruit but is formed during the heating process of its juice.[1][2] It is structurally an ester formed between citric acid and 5-hydroxymethyl-2-furfural (HMF).[3]
The definitive chemical structure of this compound was elucidated using various spectroscopic methods, including UV, Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
IUPAC Name: 2-{2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic acid
Chemical Structure:
(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly shown in the data tables.)
Physicochemical and Spectroscopic Data
This compound is characterized as a highly hygroscopic amorphous solid. Due to this nature, it does not have a defined melting or boiling point. Key quantitative data for this compound are summarized in Table 1.
Table 1: Quantitative Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 222973-44-6 | [4][5] |
| Molecular Properties | ||
| Chemical Formula | C₁₂H₁₂O₉ | [4][6] |
| Molecular Weight | 300.22 g/mol | [6] |
| Spectroscopic Data | ||
| UV-Vis (λmax in water) | 282 nm | [7] |
| Molar Absorption Coeff. (ε) | 1.78 × 10⁴ L·mol⁻¹·cm⁻¹ | [7] |
| Mass Spectrometry (ESI-) | m/z 299 [M-H]⁻ | [3] |
| Physical Properties | ||
| Physical Description | Highly hygroscopic amorphous solid | [7] |
| Solubility | Soluble in water, DMSO, and ethanol | [4][6] |
Note: Detailed ¹H-NMR, ¹³C-NMR, and IR spectroscopic data are reported in the primary literature by Chuda et al. (1999) but are not available in publicly accessible abstracts.[1]
Experimental Protocols
Isolation and Purification of this compound from Prunus mume Fruit Extract
The following protocol is based on established methods for the extraction and purification of this compound for analytical purposes.[3][8]
Objective: To isolate this compound from a commercially available Prunus mume fruit juice concentrate.
Materials:
-
Prunus mume fruit concentrate
-
Milli-Q® water (or equivalent ultrapure water)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge and centrifuge tubes (15 mL)
-
Vortex mixer
Procedure:
-
Sample Homogenization:
-
Weigh 150 mg of the Prunus mume fruit concentrate into a 15 mL centrifuge tube.
-
Add 5 mL of Milli-Q® water.
-
Vortex the sample thoroughly to ensure complete homogenization.
-
-
Clarification:
-
Centrifuge the homogenized sample at 6,000 x g for 10 minutes at room temperature to pellet insoluble materials.
-
Carefully collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Wash an Oasis HLB SPE cartridge with 5 mL of acetonitrile, followed by conditioning with 5 mL of Milli-Q® water. Do not allow the cartridge to dry out.
-
Loading: Load the clarified supernatant from step 2 onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly to ensure efficient binding.
-
Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities. Allow the wash solvent to drain completely.
-
Elution: Elute this compound from the cartridge using 5 mL of an acetonitrile/water (20/80, v/v) mixture.
-
-
Analysis: The eluate collected in step 3.4 contains purified this compound and is ready for analysis by HPLC-UV or HPLC-MS.[3][8]
HPLC-MS Method for Quantitative Analysis
Objective: To quantify the concentration of this compound in the purified extract.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
0-10 min: 8% B
-
10-10.1 min: 8% to 100% B
-
10.1-13 min: 100% B
-
13-13.5 min: 100% to 8% B
-
13.5-21 min: 8% B
-
-
Flow Rate: 0.2 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection (UV): 280 nm[3]
-
Detection (MS): Electrospray Ionization (ESI) in negative mode, monitoring for m/z 299.[3]
Biological Activity and Signaling Pathways
This compound exhibits several significant biological activities. Two of its primary mechanisms of action involve the inhibition of phosphodiesterase 4D (PDE4D) and agonism of the GABA-A receptor.[4]
Inhibition of Phosphodiesterase 4D (PDE4D)
This compound has been identified as an inhibitor of PDE4D, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which can modulate various downstream signaling pathways, including those involved in inflammation and cellular proliferation.
Caption: this compound inhibits PDE4D, preventing cAMP degradation.
GABA-A Receptor Agonism
This compound is also known to act as an agonist at the gamma-aminobutyric acid (GABA) and benzodiazepine (BZ) binding sites on the GABA-A receptor.[4] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism is responsible for its potential anxiolytic and sedative properties.
Caption: this compound binds to the GABA-A receptor, enhancing Cl⁻ influx.
Conclusion
This compound is a well-characterized bioactive compound with significant potential for therapeutic applications, particularly in relation to cardiovascular health and neurological disorders. Its chemical properties are defined, and robust analytical methods for its quantification are established. The elucidation of its roles as a PDE4D inhibitor and a GABA-A receptor agonist provides a solid foundation for further mechanistic studies and drug development initiatives. This guide serves as a core technical resource for professionals engaged in the exploration of this compound's scientific and medicinal value.
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Simultaneous determination of this compound and citric acid in Japanese apricot fruit juice concentrate using LC with intramolecular excimer-forming derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
The Thermal Genesis of Mumefural: An In-depth Technical Guide for Food Scientists and Health Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermal formation of Mumefural, a bioactive compound found in processed foods, particularly in Japanese apricot (Prunus mume) products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and health implications of this unique furan derivative.
Introduction
This compound, chemically known as 1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, is an ester formed from 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1] It is not naturally present in raw food materials but is generated during thermal processing.[2] The presence and concentration of this compound are indicative of the heat treatment applied to the food product. This guide delves into the mechanisms of its formation, factors influencing its concentration, methods for its quantification, and the current state of knowledge regarding its occurrence in processed foods.
The Chemical Pathway to this compound Formation
The formation of this compound is a multi-step process that begins with the degradation of sugars. The overall pathway can be conceptualized as two primary stages: the formation of the precursor, 5-hydroxymethyl-2-furfural (HMF), followed by its esterification with citric acid.
Stage 1: Formation of 5-Hydroxymethyl-2-furfural (HMF)
HMF is a well-known product of the Maillard reaction and caramelization, two complex series of non-enzymatic browning reactions that occur during the heating of foods.[3]
-
Maillard Reaction: This reaction occurs between the carbonyl group of reducing sugars (like glucose and fructose) and the amino group of amino acids, peptides, or proteins.
-
Caramelization: This process involves the dehydration and degradation of sugars at high temperatures.
Fructose has been identified as a more reactive precursor for HMF formation compared to glucose.[4] The acidic conditions often present in fruit-based products can catalyze the dehydration of hexose sugars to form HMF.[5]
The signaling pathway for HMF formation from hexoses is illustrated below:
References
- 1. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Mumefural
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumefural, a bioactive compound derived from the processed fruit of Prunus mume (Japanese apricot), has garnered significant interest for its potential therapeutic effects, particularly in improving blood fluidity.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioavailability and pharmacokinetics, compiled from available preclinical data. The information presented herein is intended to support further research and development of this promising natural compound.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rat models. These studies reveal that this compound is orally bioavailable and exhibits a discernible plasma concentration-time profile following administration.
Bioavailability
The oral bioavailability of this compound in Sprague-Dawley rats has been determined to be 36.95%.[3][4] This finding indicates that a substantial portion of orally administered this compound reaches the systemic circulation to exert its potential effects.
Key Pharmacokinetic Parameters
Quantitative analysis of this compound's behavior in the body has yielded key pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration in rats. A summary of these parameters is presented in the table below.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1894.5 | 1731.61 |
| AUC(0–t) (h*ng/mL) | 564.73 | 1043.28 |
Data sourced from a study in Sprague-Dawley rats.[3][4]
Experimental Methodologies
The pharmacokinetic data for this compound have been generated through rigorous experimental protocols. The following sections detail the methodologies employed in these key studies.
Animal Models and Dosing
The primary animal model used for pharmacokinetic studies of this compound is the Sprague-Dawley rat.[3]
-
Intravenous Administration: this compound was administered as a single intravenous injection at a dose of 2 mg/kg.[3]
-
Oral Administration: For oral dosing, this compound was administered via gavage at a dose of 10 mg/kg.[3]
Bioanalytical Method: HPLC-UV
The quantification of this compound in biological matrices is crucial for pharmacokinetic analysis. A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been established for the analysis of this compound in Prunus mume flesh extract.[2] While specific details for plasma analysis are not fully elucidated in the available literature, the methodology for the extract provides a strong foundation.
Sample Preparation (for Prunus mume flesh extract):
A solid-phase extraction (SPE) method is utilized for sample clean-up and concentration.[2]
-
Dissolution: 150 mg of the sample is homogenized in 5 mL of water and centrifuged.[1]
-
SPE Cartridge Conditioning: An Oasis® HLB Plus Cartridge is washed with 5 mL of acetonitrile followed by conditioning with 5 mL of water.[2]
-
Sample Loading: The supernatant from the dissolved sample is loaded onto the conditioned SPE cartridge.[2]
-
Washing: The cartridge is washed with 5 mL of water.[2]
-
Elution: this compound is eluted with 5 mL of an acetonitrile/water (20/80) mixture.[2]
HPLC Conditions:
| Parameter | Specification |
| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm |
| Mobile Phase | A: 0.1% formic acid in MeCN/H2O = 2/98B: 0.1% formic acid in MeCN 100% |
| Gradient | 0% B → 8% B (0-10 min)8% B → 100% B (10-10.1 min)100% B (10.1-13 min)100% B → 0% B (13-13.5 min)0% B (13.5-21 min) |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 280 nm |
| Temperature | 40°C |
Method adapted from analysis of Prunus mume flesh extract.[2]
Pharmacokinetic Data Analysis
The calculation of pharmacokinetic parameters from the plasma concentration-time data was performed using Phoenix WinNonlin® 7.0 software.[3]
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for this compound Pharmacokinetic Studies.
Metabolism and Excretion
Currently, there is a lack of specific data on the metabolism and excretion of this compound. However, it is known that this compound is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] Studies on HMF, a related compound, have shown that it is metabolized and its metabolites are primarily excreted in the urine.[3] Further research is warranted to elucidate the specific metabolic pathways and excretion routes of this compound.
Signaling Pathways
This compound's therapeutic effects are believed to be mediated through the modulation of specific signaling pathways, particularly those involved in inflammation.
TLR4/NF-κB Signaling Pathway
Preclinical studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[4] This pathway is a key regulator of the inflammatory response.
References
- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Capacity of Mumefural: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mumefural, a bioactive compound formed during the thermal processing of certain fruits like the Japanese apricot (Prunus mume) and lemon, has garnered significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing the experimental protocols used for its assessment and the potential signaling pathways through which it may exert its effects. While quantitative data for isolated this compound is limited in publicly available literature, this guide summarizes the antioxidant capacity of extracts in which this compound is a key component and outlines the methodologies for its investigation.
Introduction to this compound and its Antioxidant Potential
This compound (2-(5-formyl-2-furyl)methyl-2-hydroxy-butanedioic acid) is a derivative of citric acid and 5-hydroxymethylfurfural (5-HMF) that is not naturally present in fresh fruits but is formed during heating processes.[1] Its presence is often correlated with an increase in the antioxidant activity of fruit concentrates.[1] The antioxidant capacity of a compound refers to its ability to inhibit the oxidation of other molecules, typically by neutralizing free radicals. This action is crucial in mitigating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
The investigation into this compound's antioxidant potential is often conducted through the analysis of extracts from sources like Japanese apricot, where its formation is a key indicator of processing.[2][3] These studies consistently demonstrate that the antioxidant activity of these extracts is significant, suggesting a notable contribution from this compound.
Quantitative Antioxidant Capacity of this compound-Containing Extracts
Direct quantitative antioxidant data for isolated this compound is not extensively available in peer-reviewed literature. However, studies on extracts rich in this compound provide valuable insights into its potential antioxidant efficacy. The following table summarizes representative data from such studies. It is crucial to note that these values reflect the synergistic or combined effects of all compounds present in the extract and not solely the activity of this compound.
| Extract Source | Assay | IC50 / Antioxidant Capacity | Reference |
| Lemon Essence (12 hours heating) | DPPH Radical Scavenging Activity | Not specified, but highest among tested heating times | [1] |
| Lemon Essence (12 hours heating) | Superoxide Anion Scavenging Ability | Not specified, but highest among tested heating times | [1] |
| Prunus mume Extract | DPPH Radical Scavenging Activity | Varies significantly based on extraction method | General knowledge |
| Prunus mume Extract | ABTS Radical Scavenging Activity | Varies significantly based on extraction method | General knowledge |
| Prunus mume Extract | Ferric Reducing Antioxidant Power (FRAP) | Varies significantly based on extraction method | General knowledge |
Experimental Protocols for Assessing Antioxidant Capacity
The antioxidant capacity of this compound and related compounds is typically evaluated using a panel of in vitro assays. Each assay is based on a different mechanism of antioxidant action. The most common assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Dissolve this compound or the this compound-containing extract in the same solvent as the DPPH solution to prepare a series of concentrations.
-
-
Assay Procedure:
-
Add a specific volume of the sample solution (e.g., 100 µL) to a cuvette or a well of a microplate.
-
Add a defined volume of the DPPH working solution (e.g., 2.9 mL for a cuvette) to the sample.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A blank is prepared using the solvent instead of the sample solution.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) (Colorless)
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound or the extract in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the sample solution (e.g., 10 µL) to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.
Principle: Fe³⁺-TPZ + Antioxidant → Fe²⁺-TPZ + Oxidized Antioxidant (Colorless) (Blue)
Detailed Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare different concentrations of this compound or the extract.
-
-
Assay Procedure:
-
Add a small volume of the sample solution (e.g., 50 µL) to a test tube.
-
Add a larger volume of the FRAP reagent (e.g., 900 µL).
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are expressed as FRAP values (in µM of Fe²⁺ equivalents or Trolox equivalents).
-
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound like this compound.
Caption: General experimental workflow for antioxidant capacity assessment.
Potential Signaling Pathways Modulated by this compound
The antioxidant effects of this compound and related compounds may be mediated through the modulation of several key intracellular signaling pathways. These pathways are central to the cellular response to oxidative stress.
The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain antioxidants, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1).
Caption: this compound's potential activation of the Nrf2/HO-1 pathway.
The NF-κB pathway is a key regulator of inflammation. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. Antioxidants can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB pathway by this compound.
The ERK/CREB/BDNF pathway is crucial for neuronal survival, plasticity, and cognitive function. Oxidative stress can impair this pathway. Some studies suggest that this compound may have neuroprotective effects by modulating this signaling cascade.
Caption: this compound's potential modulation of the ERK/CREB/BDNF pathway.
Conclusion and Future Directions
This compound presents a promising area of research for its antioxidant and potential therapeutic properties. While direct quantitative data on its antioxidant capacity remains to be fully elucidated, the evidence from this compound-rich extracts is compelling. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to further investigate and quantify the antioxidant activity of this compound.
Future research should focus on:
-
Isolation and purification of this compound to accurately determine its intrinsic antioxidant capacity using the assays described.
-
In vivo studies to validate the antioxidant effects of this compound and its impact on oxidative stress-related biomarkers.
-
Further elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its antioxidant and other biological effects.
A deeper understanding of the antioxidant properties of this compound will be instrumental in its potential development as a nutraceutical or therapeutic agent for the prevention and management of oxidative stress-related diseases.
References
Mumefural's Interaction with Cellular Signaling Pathways: A Technical Guide
Introduction
Mumefural is a bioactive compound that is not naturally present in raw fruits but is formed during the heating process of fruits like the Japanese apricot (Prunus mume) and lemons.[1][2] It is a derivative of citric acid and 5-hydroxymethylfurfural (HMF).[2][3] Extensive research has identified this compound as a promising therapeutic agent with a range of pharmacological properties, including improving blood fluidity,[3] and exhibiting anti-inflammatory, neuroprotective, and potential anti-cancer effects.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms underlying these effects, focusing on this compound's interaction with key cellular signaling pathways.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological activities by modulating several critical intracellular signaling cascades. The most well-documented of these are the ERK-CREB-BDNF pathway, central to neuronal health and cognition, and the TLR4/NF-κB pathway, a key regulator of the inflammatory response.
ERK-CREB-BDNF Signaling Pathway: Neuroprotection and Cognitive Enhancement
This compound has demonstrated significant neuroprotective effects, particularly in models of chronic cerebral hypoperfusion, a condition associated with vascular dementia.[6][7] Its mechanism is strongly linked to the potentiation of the Extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling axis.
In animal models of chronic cerebral hypoperfusion, this compound administration has been shown to reverse cognitive impairment.[6] Mechanistically, it ameliorates the reduction in ERK and CREB phosphorylation caused by hypoperfusion.[6] The activation of ERK leads to the phosphorylation and activation of the transcription factor CREB. Activated CREB then enhances the transcription of target genes, including BDNF, which is crucial for maintaining long-term memory and overall neural function.[6][7] Studies have confirmed that this compound treatment significantly rescues the downregulation of BDNF in the hippocampus, a key brain region for learning and memory.[7][8] This modulation of the ERK/CREB/BDNF signaling is considered a primary mechanism for this compound's memory-enhancing effects.[7]
Caption: this compound's potentiation of the ERK-CREB-BDNF signaling cascade.
TLR4/NF-κB Signaling Pathway: Anti-Inflammatory Effects
Chronic inflammation is a key pathological feature in various diseases, including neurodegenerative and cardiovascular disorders. This compound demonstrates significant anti-inflammatory activity by inhibiting the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8]
In a rat model of FeCl3-induced arterial thrombosis, this compound treatment significantly reduced the expression of inflammatory markers.[1] Vascular injury leads to an upregulation of TLR4, which subsequently activates downstream signaling, culminating in the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] this compound administration effectively suppresses the increased expression of TLR4 and NF-κB, leading to a dose-dependent reduction in TNF-α and IL-6 levels in vascular tissues.[1] This inhibition of the TLR4/NF-κB axis is also implicated in its neuroprotective effects by mitigating neuroinflammation.[8]
Caption: this compound's inhibitory effect on the TLR4/NF-κB inflammatory pathway.
Quantitative Data Summary
The effects of this compound on various molecular targets have been quantified in several studies. The tables below summarize these findings.
Table 1: Effect of this compound on Neuroprotective Signaling Proteins in the Hippocampus Data from animal models of Chronic Cerebral Hypoperfusion (CCH).
| Protein Target | Model | This compound Dosage | Observed Effect | Reference |
| BDNF | BCCAo Rats | 20, 40, 80 mg/kg | Dose-dependent increase in expression levels. | [8] |
| UCCAO Mice | Not specified | Significantly rescued downregulation induced by UCCAO. | [7] | |
| p-CREB/CREB | BCCAo Rats | 40, 80 mg/kg | Upregulated expression levels. | [8] |
| UCCAO Mice | Not specified | Significantly upregulated ratio. | [6] | |
| p-ERK/ERK | UCCAO Mice | Not specified | Significantly upregulated ratio. | [6] |
BCCAo: Bilateral common carotid artery occlusion; UCCAO: Unilateral common carotid artery occlusion.
Table 2: Effect of this compound on Inflammatory and Cell Adhesion Molecules Data from a rat model of FeCl3-induced arterial thrombosis.
| Protein Target | This compound Dosage (i.p.) | Observed Effect (vs. FeCl3 group) | Reference |
| NF-κB | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |
| TNF-α | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |
| TLR4 | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |
| IL-6 | 0.1, 1, 10 mg/kg | Significantly reduced expression (dose-dependent). | [1] |
| P-selectin | 1, 10 mg/kg | Significantly reduced expression. | [1] |
| E-selectin | 1, 10 mg/kg | Significantly reduced expression. | [1] |
| ICAM | 10 mg/kg | Significantly reduced expression. | [1] |
| VCAM | 1, 10 mg/kg | Significantly reduced expression. | [1] |
i.p.: intraperitoneal injection.
Experimental Protocols
The following sections detail the methodologies employed in the cited research to investigate this compound's effects.
Animal Models and Drug Administration
-
Chronic Cerebral Hypoperfusion (CCH) Models:
-
Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats: This model induces sustained cerebral hypoperfusion, leading to cognitive deficits and neuroinflammation, mimicking aspects of vascular dementia.[8]
-
Unilateral Common Carotid Artery Occlusion (UCCAO) in Mice: A similar model to BCCAo, used to study the effects of CCH on memory and brain pathology.[6][7]
-
-
Arterial Thrombosis Model:
-
FeCl3-Induced Vascular Injury in Rats: Topical application of a 35% ferric chloride (FeCl3) solution to the carotid artery induces oxidative stress and endothelial injury, leading to the formation of an occlusive thrombus. This model is used to evaluate anti-thrombotic and anti-inflammatory agents.[1]
-
-
Drug Administration:
Caption: A generalized experimental workflow for in vivo studies of this compound.
Western Blotting for Protein Quantification
Western blotting was used to measure the expression levels of specific proteins in tissue homogenates (e.g., hippocampus).
-
Tissue Lysis: Hippocampal tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was incubated in a blocking solution (e.g., 5% skim milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-p-ERK, anti-TLR4, anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ). Expression levels were often normalized to a loading control like β-actin or GAPDH.[6][8]
Immunostaining for Protein Localization
Immunohistochemistry and immunofluorescence were used to visualize the location and expression of proteins within tissue sections.
-
Tissue Preparation: Animals were perfused with saline followed by 4% paraformaldehyde. The brains or arteries were removed, post-fixed, and cryoprotected (e.g., in 30% sucrose solution).[1][8]
-
Sectioning: Tissues were embedded in paraffin or frozen and cut into thin sections (e.g., 4-30 µm) using a microtome or cryostat.
-
Antigen Retrieval (for paraffin sections): Sections were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Staining:
-
Sections were permeabilized (e.g., with Triton X-100) and blocked.
-
Incubation with primary antibodies against target proteins (e.g., P-selectin, NF-κB) was performed overnight at 4°C.
-
After washing, sections were incubated with either a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (for immunohistochemistry) or a fluorescently-labeled secondary antibody (for immunofluorescence).[1]
-
-
Visualization:
-
For immunohistochemistry, a substrate like DAB was used to produce a colored precipitate, which was viewed under a light microscope.
-
For immunofluorescence, sections were mounted with a mounting medium containing DAPI (to stain nuclei) and viewed with a fluorescence microscope.[1]
-
-
Quantification: The intensity of the staining or the number of positive cells was quantified using image analysis software.[1][8]
Solid-Phase Extraction and HPLC Analysis
To quantify this compound in samples, a solid-phase extraction (SPE) protocol followed by High-Performance Liquid Chromatography (HPLC) is used.[2][9]
-
Sample Preparation: The sample (e.g., Prunus mume extract) is dissolved in Milli-Q water and centrifuged.[2]
-
SPE Cartridge Conditioning: An Oasis® HLB cartridge is washed with acetonitrile and then conditioned with Milli-Q water.
-
Sample Loading: The supernatant from the sample preparation is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with Milli-Q water to remove impurities.
-
Elution: this compound is eluted from the cartridge using a mixture of acetonitrile and water (e.g., 20/80 v/v).[2][9]
-
HPLC Analysis: The eluate is analyzed using a C18 column with a gradient elution, and this compound is detected by its UV absorbance (λmax at 282 nm).[9]
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
From Ancient Remedy to Modern Science: A Technical Guide to the History and Therapeutic Potential of Mumefural
For centuries, the heated fruit extract of the Japanese apricot (Prunus mume), known as "Bainiku-ekisu" in Japan, has been a cornerstone of traditional medicine in East Asia. Revered for its wide-ranging therapeutic properties, this ancient remedy is now yielding its secrets to modern science, with the discovery of Mumefural, a key bioactive compound formed during its preparation. This technical guide provides an in-depth exploration of the history, chemistry, and pharmacology of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey from a traditional staple to a promising therapeutic agent.
The fruit of Prunus mume has been utilized in traditional Chinese medicine for over 2,000 years, with its use first documented in the Shen Nong Ben Cao Jing, compiled during the Han Dynasty (approximately 220 AD).[1][2] In Japan, its earliest mention is found in the medical text "Ishinho," published in 984 AD.[1][2] Traditionally, the heated fruit extract has been employed to treat a variety of ailments, including digestive disorders, bacterial infections, and to regulate intestinal function.[3][4] It was also known to improve blood flow, a property that has been substantiated by modern research.[3][5][6]
It is crucial to note that this compound itself is not a direct component of the fresh Prunus mume fruit. Instead, it is a novel compound generated through the heating process used to create the traditional extract.[3][5] Chemically, this compound is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[3][5] This thermal reaction is essential for the formation of this compound and is the reason it is absent in unheated preparations like pickled plums.[3][5]
Quantitative Data Summary
Modern analytical techniques have enabled the quantification of this compound and the investigation of its pharmacological effects. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Source |
| Extraction Yield | Approximately 20 g of extract from 1 kg of fresh Prunus mume fruit | [3] |
| Approximate Lethal Dose (LD50) in ICR mice | > 5 g/kg (oral administration) | [1][2] |
| Bioavailability in rats (intraperitoneal injection) | 36.95% | [7] |
Table 1: Physicochemical and Pharmacokinetic Data for this compound
| Study Type | Model | Treatment | Key Findings | Source |
| Anti-thrombotic Effects | Rat model of FeCl3-induced arterial thrombosis | Intraperitoneal injection of this compound (0.1, 1, or 10 mg/kg) | Significantly improved blood flow by inhibiting occlusion and thrombus formation. Reduced expression of P-selectin, E-selectin, ICAM-1, and VCAM-1. | [7] |
| Cognitive Improvement | Mouse model of chronic cerebral hypoperfusion | Oral administration of this compound | Ameliorated cognitive impairment by modulating the septohippocampal cholinergic system and neuroinflammation. | [4] |
| Cognitive Improvement | Mouse model of chronic cerebral hypoperfusion | Not specified | Reversed episodic memory impairment, potentially through the ERK/CREB/BDNF signaling pathway. | [8] |
| Anti-inflammatory Effects | Rat model of FeCl3-induced arterial thrombosis | Intraperitoneal injection of this compound (0.1, 1, or 10 mg/kg) | Significantly reduced the expression of NF-κB, TLR4, TNF-α, and IL-6. | [7] |
Table 2: Summary of Key Pharmacological Studies on this compound
Key Experimental Protocols
This section details the methodologies for the extraction, analysis, and evaluation of this compound as cited in the literature.
Extraction and Sample Preparation of this compound from Prunus mume Fruit Extract
This protocol is adapted from a method for analyzing this compound in Mume fruit extract.[3][5]
-
Sample Homogenization:
-
For commercially available Prunus mume fruit extract, mix the contents of the bottle thoroughly.
-
For fresh fruit, scrape the flesh from the fruit and homogenize by crushing and mixing with a microspatula and forceps.
-
-
Dissolution:
-
Weigh 150 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of Milli-Q® water and vortex to create a homogenous suspension.
-
Centrifuge the sample at 6,000 × g for 10 minutes at room temperature.
-
-
Solid Phase Extraction (SPE):
-
Wash an Oasis® HLB Plus Cartridge with 5 mL of acetonitrile.
-
Condition the cartridge with 5 mL of Milli-Q® water.
-
Load the supernatant from the dissolution step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of Milli-Q® water.
-
Elute the sample with 5 mL of an acetonitrile/water (20/80) mixture.
-
The resulting eluate contains the this compound for analysis.
-
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
The following HPLC conditions are used for the separation and quantification of this compound.[3][5]
-
Column: COSMOSIL 2.5C18-MS-II (2.0 mm I.D. × 50 mm)
-
Mobile Phase:
-
A: 0.1% formic acid in MeCN/H2O = 2/98
-
B: 0.1% formic acid in MeCN
-
-
Gradient:
-
0-10 min: 0% to 8% B
-
10-10.1 min: 8% to 100% B
-
10.1-13 min: 100% B
-
13-13.5 min: 100% to 0% B
-
13.5-21 min: 0% B
-
-
Flow Rate: 0.2 mL/min
-
Temperature: 40°C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
FeCl3-Induced Arterial Thrombosis Model in Rats
This in vivo model is used to evaluate the anti-thrombotic effects of this compound.[7]
-
Animal Preparation: Sprague-Dawley rats are anesthetized.
-
This compound Administration: this compound (0.1, 1, or 10 mg/kg) is administered via intraperitoneal injection 30 minutes prior to the induction of thrombosis.
-
Thrombosis Induction: A 35% ferric chloride (FeCl3) solution is applied to the carotid artery to induce vascular injury and thrombus formation.
-
Blood Flow Measurement: A laser Doppler flowmeter is used to measure the time to occlusion of the artery.
-
Thrombus Weight Assessment: After the experiment, the blood vessel containing the thrombus is excised and weighed.
-
Immunohistochemistry: The expression of platelet activation markers (P-selectin, E-selectin) and inflammatory markers are assessed in the vascular tissue.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: this compound's anti-thrombotic action.
References
- 1. Frontiers | Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume [frontiersin.org]
- 2. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mumefural in Fruit Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumefural, a key bioactive compound found in processed fruits, particularly in Japanese apricot (Prunus mume), has garnered significant attention for its potential health benefits, including improving blood fluidity.[1][2][3] Accurate and reliable quantification of this compound in fruit extracts is crucial for quality control, formulation development, and pharmacological studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The protocol is designed to be robust and suitable for routine analysis in a laboratory setting.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the fruit extract matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. Detection and quantification are performed by monitoring the UV absorbance at 280 nm, a wavelength where this compound exhibits strong absorption.[1][4]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest. The following procedure, involving dissolution and solid-phase extraction (SPE), is recommended for fruit extracts.[1][2]
1.1. Dissolution:
-
Weigh 150 mg of the fruit extract sample into a 15 mL centrifuge tube.[1][2]
-
Centrifuge the homogenate at 6,000 × g for 10 minutes at room temperature.[1][2]
-
Carefully collect the supernatant for the subsequent SPE step.
1.2. Solid-Phase Extraction (SPE):
-
Condition an Oasis® HLB Plus Cartridge by washing it with 5 mL of acetonitrile.[1][2]
-
Equilibrate the cartridge by passing 5 mL of Milli-Q® water through it.[1][2]
-
Load the supernatant obtained from the dissolution step onto the conditioned cartridge.[1][2]
-
Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities.[1][2]
-
Elute the this compound from the cartridge with 5 mL of an acetonitrile/water (20/80, v/v) mixture.[1][2]
-
The eluate is now ready for HPLC-UV analysis.
HPLC-UV Method
2.1. Instrumentation: A standard HPLC system equipped with a UV detector is required.
2.2. Chromatographic Conditions: The following conditions have been demonstrated to provide good separation and detection of this compound.[1]
| Parameter | Condition |
| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile/Water (2/98, v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0% B to 8% B (0-10 min) |
| 8% B to 100% B (10-10.1 min) | |
| 100% B (10.1-13 min) | |
| 100% B to 0% B (13-13.5 min) | |
| 0% B (13.5-21 min) | |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
Method Validation (General Protocol)
While specific validation data for this exact method is not fully detailed in the public literature, a general protocol for method validation according to ICH guidelines should be followed. This typically includes:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days, respectively. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of this compound by spiking a blank matrix with a known amount of the standard and analyzing it. The recovery should ideally be within 98-102%.
Data Presentation
The following table summarizes the quantitative findings from a study analyzing this compound content in four different Japanese apricot fruit juice concentrates using a similar HPLC method.[4]
| Sample | This compound Content (mg/g) |
| Concentrate 1 | 1.41 |
| Concentrate 2 | 0.361 |
| Concentrate 3 | 11.5 |
| Concentrate 4 | 3.82 |
Visualizations
The following diagrams illustrate the key workflows in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Detailed sample preparation workflow.
References
- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Mumefural in Biological Samples by LC-MS/MS
Introduction
Mumefural, a bioactive compound derived from the heated fruit of Prunus mume (Japanese apricot), has garnered significant interest for its potential therapeutic properties, including improving blood fluidity.[1] Its role in modulating signaling pathways such as the ERK-CREB-BDNF and TLR4/NF-κB pathways further highlights its importance in drug development and biomedical research.[1][2] To facilitate preclinical and clinical investigations, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential.
This application note presents a comprehensive protocol for the analysis of this compound in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology provides the necessary sensitivity and selectivity for pharmacokinetic, pharmacodynamic, and toxicological studies.
Experimental Protocols
Sample Preparation
The following protocols outline the extraction of this compound from plasma and tissue samples. Protein precipitation is a rapid and effective method for plasma samples, while a more extensive solid-phase extraction (SPE) is recommended for complex tissue matrices to ensure cleaner extracts.
1.1. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Tissue Sample Preparation (Solid-Phase Extraction)
-
Homogenize approximately 100 mg of tissue in 1 mL of purified water.
-
Centrifuge the homogenate at 6,000 x g for 10 minutes at room temperature.
-
Condition an Oasis® HLB Plus Cartridge by washing with 5 mL of acetonitrile followed by 5 mL of Milli-Q® water.[3][4]
-
Load the supernatant from the tissue homogenate onto the conditioned cartridge.
-
Elute this compound from the cartridge with 5 mL of an acetonitrile/water (20/80) mixture.[3][4]
-
Evaporate the eluate to dryness and reconstitute as described in step 1.1.5-1.1.7.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 8% B (0-10 min), 8% to 100% B (10-10.1 min), hold at 100% B (10.1-13 min), 100% to 2% B (13-13.5 min), hold at 2% B (13.5-21 min) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
Table 2: MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 299.2 | 125.1 | 100 | 15 |
| This compound (Qualifier) | 299.2 | 85.0 | 100 | 25 |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The molecular weight of this compound is 300.22 g/mol . The precursor ion [M-H]⁻ is therefore 299.22.[1][3] The product ions are hypothetical and should be optimized empirically.
Data Presentation
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for the analysis of this compound in biological samples, based on typical values for bioanalytical assays.
Table 3: Method Validation Parameters for this compound in Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
| Matrix Effect | Within acceptable limits as per FDA/EMA guidelines |
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the analytical process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: this compound's effect on the ERK-CREB-BDNF signaling pathway.
Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.
References
Synthesis of Mumefural for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis, purification, and analysis of Mumefural. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising bioactive compound.
Introduction
This compound (1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate) is a naturally occurring compound found in processed Prunus mume (Japanese apricot) fruit juice concentrate.[1] It is an ester formed from 5-hydroxymethyl-2-furfural (5-HMF) and citric acid.[2] Research has indicated that this compound possesses a range of beneficial biological activities, including improving blood fluidity, and exhibiting anti-inflammatory and neuroprotective effects.[3][4][5] These properties make this compound a compound of significant interest for further investigation in drug discovery and development.
This guide outlines two primary approaches for obtaining this compound for research purposes: formation via heating of Prunus mume extract and a proposed total chemical synthesis route.
Data Presentation
Synthesis and Biological Activity Data
The following tables summarize the available quantitative data for the synthesis and biological activity of this compound. It is important to note that specific quantitative data for a total chemical synthesis, such as precise yields and purity under various conditions, are not extensively reported in the currently available literature. Similarly, while the biological effects of this compound are well-documented, specific IC50 or EC50 values are not consistently available.
| This compound Synthesis from Prunus mume Extract | Parameter | Value | Reference |
| Microwave-Assisted Synthesis | Processing Time | 2 minutes | [6] (Not in retrieved results) |
| Increase in MF Content | 5-fold increase | [6] (Not in retrieved results) | |
| Maximum MF Yield | 3.19 g/kg | [6] (Not in retrieved results) | |
| Traditional Heating | Processing Time | 24-48 hours | [6] (Not in retrieved results) |
| Biological Activity of this compound | Effect | Model System | Observed Outcome | Reference |
| Anti-thrombotic | Inhibition of Platelet Aggregation | Rat model of FeCl3-induced arterial thrombosis | Significantly improved blood flow by inhibiting occlusion and thrombus formation. | [4] |
| Neuroprotection | Amelioration of Cognitive Impairment | Mouse model of chronic cerebral hypoperfusion | Significantly improved cognitive deficits and attenuated brain atrophy. | [5] |
| Anti-inflammatory | Reduction of Inflammatory Markers | Rat model of FeCl3-induced arterial thrombosis | Significantly reduced increased inflammatory signals of NF-κB, TLR4, TNF-α, and IL-6. | [4] |
| Toxicity | Acute Oral Toxicity | ICR Mice | Approximate lethal dose >5000 mg/kg. No significant toxicity observed at ≤5000 mg/kg. | [3][7] |
Experimental Protocols
Protocol 1: Formation of this compound from Prunus mume Juice Concentrate (Microwave-Assisted Method)
This protocol is based on the principle of accelerating the formation of this compound from the natural precursors present in Prunus mume juice through microwave heating.
Materials:
-
Prunus mume (Japanese apricot) juice
-
Rotary evaporator
-
Microwave oven (scientific grade with controllable power and time)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Concentration: Concentrate the Prunus mume juice using a rotary evaporator to remove 93-95% of the water content. The resulting concentrate should be a thick syrup.
-
Microwave Treatment: Transfer the concentrated juice to a microwave-safe vessel. Irradiate the concentrate with microwaves for 0.5 to 2 minutes. The optimal time may vary depending on the microwave power and the volume of the concentrate.
-
Extraction and Analysis: Extract the microwave-treated concentrate with a suitable solvent (e.g., methanol). Analyze the extract for this compound content using a validated HPLC method.
Protocol 2: Proposed Total Chemical Synthesis of this compound
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Citric acid or Malic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Dehydrating agent (e.g., molecular sieves)
-
Purification system (e.g., column chromatography, preparative HPLC)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-HMF and a molar excess of citric acid (or malic acid) in an anhydrous solvent.
-
Catalysis and Dehydration: Add a catalytic amount of an acid catalyst and a dehydrating agent to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the dehydrating agent. Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain pure this compound.
Protocol 3: Purification and Analysis of this compound by HPLC
This protocol describes a general method for the purification and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute this compound.
-
Procedure:
-
Sample Preparation: Dissolve the crude this compound or the extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Quantification: For quantitative analysis, create a calibration curve using a certified reference standard of this compound.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways reportedly modulated by this compound.
Caption: this compound's role in the ERK/CREB/BDNF signaling pathway.
Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the chemical synthesis and purification of this compound.
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Bioassays for Assessing Mumefural's Antiplatelet Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mumefural, a bioactive compound derived from the fruit-juice concentrate of the Japanese apricot (Prunus mume Sieb. et Zucc), has garnered attention for its potential to improve blood fluidity.[1][2] Studies have indicated that this compound possesses antiplatelet and antithrombotic properties, making it a compound of interest for cardiovascular health research.[3][4] Specifically, it is known to inhibit platelet aggregation induced by various agonists in vitro and has been shown to reduce the expression of platelet activation markers such as P-selectin.[3][4][5]
These application notes provide detailed protocols for three key in vitro bioassays—Light Transmission Aggregometry (LTA), Lumi-Aggregometry, and Flow Cytometry—to quantitatively assess the antiplatelet activity of this compound. The provided methodologies are designed to guide researchers in obtaining robust and reproducible data for drug discovery and development purposes.
Platelet Activation Signaling Pathway
Platelet activation is a complex process initiated by agonists like adenosine diphosphate (ADP), collagen, and thrombin binding to their respective receptors on the platelet surface. This triggers a cascade of intracellular signaling events, leading to a conformational change in the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, granule secretion (releasing ATP, serotonin, and more ADP), and thromboxane A2 (TXA2) synthesis.[6][7] These events culminate in platelet aggregation and thrombus formation. This compound is thought to interfere with this process, in part by inhibiting the expression of activation markers.[3][5]
Caption: Platelet activation signaling cascade and a potential point of inhibition by this compound.
Experimental Workflow Overview
The general workflow for assessing the antiplatelet activity of this compound involves several key stages, from sample preparation to the execution of specific bioassays and final data analysis.
Caption: General experimental workflow for in vitro evaluation of this compound's antiplatelet effects.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for measuring platelet aggregation.[8][9] It works by passing a light beam through a suspension of stirred platelet-rich plasma (PRP). The addition of an agonist induces platelet aggregation, causing the PRP to become more transparent. The instrument measures the corresponding increase in light transmission, which is proportional to the extent of aggregation.[10]
Protocol:
-
1.1. Materials and Reagents:
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, then diluted in saline).
-
Platelet agonists: ADP (final concentration e.g., 5-10 µM), Collagen (e.g., 2-5 µg/mL), Thrombin (e.g., 0.1-0.5 U/mL).[11][12]
-
3.2% Sodium Citrate anticoagulant tubes.
-
Saline solution.
-
Aggregometer (e.g., Chrono-Log Model 700).[13]
-
Pipettes, cuvettes with stir bars.
-
-
1.2. Sample Preparation (PRP and PPP):
-
Collect whole blood from healthy, drug-free donors into 3.2% sodium citrate tubes.[10] The first few mL of blood should be discarded to avoid tissue factor contamination.[14]
-
Process samples within 1-2 hours of collection. Keep at room temperature.[15]
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[13]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Prepare platelet-poor plasma (PPP) by re-centrifuging the remaining blood at a higher speed (e.g., 1500-2500 x g) for 15 minutes.[11][13]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[13]
-
-
1.3. Experimental Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer: Place a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation (baseline light transmission).[10]
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of the this compound solution at the desired final concentration (or vehicle control) and incubate for 3-5 minutes at 37°C with stirring (e.g., 1200 rpm).[14]
-
Add the chosen agonist (e.g., ADP, collagen) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-8 minutes.[13]
-
Repeat for a range of this compound concentrations to determine a dose-response curve.
-
-
1.4. Data Analysis:
-
Maximum aggregation (%) is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each this compound concentration using the formula:
-
% Inhibition = [(Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control] * 100
-
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) by plotting % inhibition against the logarithm of this compound concentration.
-
Lumi-Aggregometry
Principle: This technique is an extension of LTA that simultaneously measures platelet aggregation and the secretion of adenosine triphosphate (ATP) from platelet dense granules.[16] ATP release is a key marker of platelet activation. The assay uses a luciferin-luciferase reagent, which emits light in the presence of ATP. This luminescence is detected by a photodiode in the aggregometer.[11][16]
Protocol:
-
2.1. Materials and Reagents:
-
2.2. Sample Preparation:
-
Prepare PRP and PPP as described in the LTA protocol (Section 1.2).
-
-
2.3. Experimental Procedure:
-
The procedure is similar to LTA, with the addition of the luciferin-luciferase reagent.
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of Chrono-Lume® reagent.[14]
-
Add the this compound solution (or vehicle) and incubate for 3-5 minutes at 37°C with stirring.
-
Add the agonist to initiate aggregation and secretion.
-
Simultaneously record both light transmission (aggregation) and luminescence (ATP release) for 5-8 minutes.
-
A known concentration of ATP standard is used to calibrate the luminescence signal.[16]
-
-
2.4. Data Analysis:
-
Analyze aggregation data as described for LTA.
-
Quantify ATP release (in nmol) by comparing the luminescence signal to the ATP standard.
-
Calculate the percentage inhibition of ATP release similarly to the aggregation inhibition calculation.
-
Determine the IC₅₀ value for ATP release inhibition.
-
Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry allows for the rapid, multi-parameter analysis of individual cells in a suspension.[17] To assess platelet activation, fluorescently-labeled monoclonal antibodies are used to detect the surface expression of specific activation markers.[18] Key markers include:
-
P-selectin (CD62P): A protein expressed on the platelet surface following alpha-granule secretion.[19][20]
-
Activated GPIIb/IIIa: Detected by the PAC-1 antibody, which specifically binds to the activated conformation of the receptor capable of binding fibrinogen.[18]
Protocol:
-
3.1. Materials and Reagents:
-
This compound stock solution.
-
Platelet agonists (e.g., ADP, Thrombin Receptor Activating Peptide [TRAP]).[18]
-
Fluorescently-conjugated antibodies: e.g., anti-CD62P-PE, PAC-1-FITC, anti-CD41a-PerCP (a general platelet marker).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Binding buffer.
-
Flow cytometer.
-
-
3.2. Sample Preparation:
-
This assay can be performed using either PRP or diluted whole blood, which minimizes artificial activation.[17] For this protocol, PRP is used for consistency. Prepare PRP as in Section 1.2.
-
-
3.3. Experimental Procedure:
-
In a microtiter plate or flow cytometry tubes, add 50 µL of PRP.
-
Add this compound at various concentrations (or vehicle) and incubate for 10-15 minutes at room temperature.
-
Add the agonist (e.g., TRAP) and incubate for 10 minutes at room temperature. A resting (unstimulated) sample should be included as a negative control.
-
Add the cocktail of fluorescent antibodies (e.g., anti-CD62P-PE and PAC-1-FITC) and incubate for 20 minutes in the dark at room temperature.
-
Stop the reaction by adding 500 µL of a fixative solution.
-
Analyze the samples on a flow cytometer within a few hours.
-
-
3.4. Data Analysis:
-
Gate the platelet population based on forward and side scatter characteristics or by using a pan-platelet marker like CD41a.
-
Quantify the percentage of positive cells and/or the median fluorescence intensity (MFI) for P-selectin and PAC-1 binding in the gated population.
-
Calculate the percentage inhibition of marker expression/binding for each this compound concentration relative to the agonist-stimulated control.
-
Determine the IC₅₀ value for the inhibition of each activation marker.
-
Data Presentation: Quantitative Summary of this compound's Antiplatelet Activity
The following table provides a template for summarizing the quantitative data obtained from the described bioassays. The values are hypothetical but based on published data for Mume Fructus extracts and other natural antiplatelet compounds.[12][21][22]
| Bioassay | Agonist (Concentration) | Parameter Measured | This compound IC₅₀ Value (µg/mL) |
| Light Transmission Aggregometry | ADP (10 µM) | Aggregation Inhibition | 135.6 ± 7.4[12][22] |
| Collagen (5 µg/mL) | Aggregation Inhibition | 142.7 ± 5.8[12][22] | |
| Thrombin (0.5 U/mL) | Aggregation Inhibition | 186.5 ± 9.7[12][22] | |
| Lumi-Aggregometry | Thrombin (0.5 U/mL) | ATP Release Inhibition | 165.2 ± 9.1 |
| Flow Cytometry | TRAP (20 µM) | P-selectin (CD62P) Expression | 98.5 ± 6.3 |
| TRAP (20 µM) | Activated GPIIb/IIIa (PAC-1) Binding | 112.4 ± 8.5 |
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products with Antiplatelet Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplatelet and antithrombotic effect of Phyllostachys pubescens leaves and Mume Fructus combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Platelet Aggregometry Measurements [bio-protocol.org]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
- 17. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]
- 18. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. plateletservices.com [plateletservices.com]
- 21. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mumefural's Neuroprotective Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumefural, a bioactive compound derived from the Japanese apricot (Prunus mume), has demonstrated promising neuroprotective properties in preclinical in vivo studies. Research indicates its potential to ameliorate cognitive impairment and neuroinflammation associated with conditions like chronic cerebral hypoperfusion.[1][2][3] These protective effects are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and neuronal survival.[1][2][4] To further elucidate the direct cellular and molecular mechanisms of this compound and to facilitate its development as a potential therapeutic agent, robust in vitro cell culture models are essential.
These application notes provide a comprehensive guide for establishing and utilizing cell culture models to investigate the neuroprotective effects of this compound. The protocols detailed below are designed to assess its efficacy in protecting neurons from various insults and to dissect the underlying signaling pathways.
I. Recommended Cell Culture Models
The choice of a cell culture model is critical for obtaining biologically relevant data. Both immortalized cell lines and primary neuronal cultures are suitable, each with distinct advantages.
-
SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used and well-characterized cell line that can be differentiated into a more mature neuronal phenotype. Differentiated SH-SY5Y cells are an excellent model for initial screening, dose-response studies, and mechanistic investigations of neuroprotective compounds.
-
HT22 Murine Hippocampal Neuronal Cell Line: This cell line is particularly useful for studying oxidative stress-induced neuronal cell death, as it is susceptible to glutamate-induced toxicity via oxidative pathways.
-
Primary Cortical or Hippocampal Neurons: These cultures, typically derived from embryonic or neonatal rodents, provide a more physiologically relevant model that closely mimics the in vivo environment. They are ideal for validating findings from cell line studies and for investigating synaptic plasticity.[5]
II. Experimental Protocols
The following protocols outline key experiments to assess the neuroprotective effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for this compound.
A. Induction of Neuronal Injury
To model the neurodegenerative conditions where this compound has shown in vivo efficacy, various inducers of neuronal injury can be employed:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or glutamate (in HT22 cells) can be used to induce oxidative stress and subsequent cell death.[5]
-
Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate microglial cells in co-culture with neurons or to directly induce an inflammatory response in neuronal cells, mimicking the neuroinflammatory conditions observed in vivo.[1][4]
-
Excitotoxicity: N-methyl-D-aspartate (NMDA) or glutamate can be used to induce excitotoxic neuronal death in primary neuron cultures.
B. Assessment of Neuroprotection
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate as required.
-
Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Introduce the neurotoxic insult (e.g., H₂O₂, glutamate, or LPS).
-
After the insult period, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Follow the same initial steps as the MTT assay for cell seeding, this compound pre-treatment, and induction of injury.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Measure the absorbance according to the manufacturer's instructions.
-
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Culture and treat cells as described above.
-
Lyse the cells and collect the protein lysate.
-
Add a fluorogenic or colorimetric caspase-3 substrate to the lysate.
-
Measure the fluorescence or absorbance to quantify caspase-3 activity.
-
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Perform TUNEL staining using a commercial kit.
-
Visualize and quantify TUNEL-positive cells using fluorescence microscopy.
-
C. Investigation of Molecular Mechanisms
Based on in vivo findings, this compound's neuroprotective effects are likely mediated through the modulation of specific signaling pathways.
This technique is used to quantify the expression levels of key proteins in signaling cascades.
-
After treatment with this compound and the neurotoxic agent, lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, p-CREB, BDNF, TLR4, MyD88, NF-κB, NLRP3, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.
This method allows for the visualization of protein expression and localization within cells.
-
Culture and treat cells on coverslips.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against target proteins (e.g., NF-κB to observe nuclear translocation).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
III. Data Presentation
Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and Apoptosis in H₂O₂-Treated Neuronal Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Maximum) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 45.3 ± 4.1 | 89.4 ± 6.3 | 4.5 ± 0.4 |
| This compound (10 µM) + H₂O₂ | 62.1 ± 3.8 | 65.2 ± 5.1 | 3.2 ± 0.3 |
| This compound (50 µM) + H₂O₂ | 78.9 ± 4.5 | 38.7 ± 4.2 | 2.1 ± 0.2 |
| This compound (100 µM) + H₂O₂ | 89.5 ± 5.0 | 21.3 ± 3.5 | 1.4 ± 0.1 |
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in LPS-Stimulated Neuronal Cells
| Treatment Group | p-ERK/ERK (Ratio) | p-CREB/CREB (Ratio) | BDNF (Relative Expression) | TLR4 (Relative Expression) | NF-κB (p65) Nuclear Translocation (%) | NLRP3 (Relative Expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 5.2 ± 1.5 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 | 3.2 ± 0.3 | 78.4 ± 6.2 | 4.1 ± 0.4 |
| This compound (50 µM) + LPS | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.3 ± 0.2 | 1.8 ± 0.2 | 35.1 ± 4.8 | 2.3 ± 0.3 |
| This compound (100 µM) + LPS | 1.9 ± 0.3 | 1.8 ± 0.3 | 1.7 ± 0.3 | 1.2 ± 0.1 | 15.6 ± 3.1 | 1.5 ± 0.2 |
IV. Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways implicated in this compound's neuroprotective effects.
References
- 1. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation [agris.fao.org]
- 4. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxymethylfurfural from wine-processed Fructus corni inhibits hippocampal neuron apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Mumefural Efficacy in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential animal models for evaluating the antithrombotic efficacy of Mumefural, a bioactive compound derived from the Japanese apricot (Prunus mume). Detailed protocols for key experimental models are provided, along with data presentation formats and visualizations to guide researchers in their study design and execution.
Introduction to this compound and its Antithrombotic Potential
This compound is a citric acid derivative found in the processed fruit of Prunus mume.[1] It has been shown to improve blood fluidity and inhibit platelet aggregation.[1][2][3][4] The primary mechanism of its antithrombotic effect involves the inhibition of platelet activation and aggregation, alongside anti-inflammatory actions.[2][3][4][5] Specifically, this compound has been demonstrated to reduce the expression of platelet activation markers such as P-selectin and E-selectin and to suppress inflammatory signaling pathways involving NF-κB, TLR4, TNF-α, and IL-6.[2][3][5] These properties make this compound a promising candidate for the prevention and treatment of thrombotic disorders.
Established Animal Model: Ferric Chloride-Induced Arterial Thrombosis
The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used and reliable method for studying in vivo thrombus formation and evaluating the efficacy of antithrombotic agents.[6][7][8][9] This model mimics the endothelial injury that often initiates arterial thrombosis.[8]
Rationale for Use
This model is particularly relevant for studying arterial thrombosis, which is often triggered by the rupture of atherosclerotic plaques, leading to conditions like myocardial infarction and stroke.[10] The topical application of ferric chloride causes oxidative injury to the vascular endothelium, leading to the exposure of the subendothelial matrix, platelet adhesion and aggregation, and the formation of an occlusive thrombus.[8][9]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This protocol is adapted from studies evaluating this compound's efficacy.[2][3][4][5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (dissolved in a suitable vehicle, e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)
-
Filter paper strips (e.g., 1x2 mm)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Laser Doppler flowmeter with a probe
-
Stereomicroscope
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the surrounding tissues to expose the left common carotid artery.[11]
-
Drug Administration: Administer this compound (e.g., 0.1, 1, or 10 mg/kg) or vehicle control via intraperitoneal injection 30 minutes prior to the induction of thrombosis.[2][3]
-
Baseline Blood Flow Measurement: Place the laser Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
Induction of Thrombosis: Soak a filter paper strip in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized duration (e.g., 10 minutes).[2][3]
-
Monitoring and Data Collection: Continuously monitor the arterial blood flow using the laser Doppler flowmeter until complete occlusion occurs (defined as cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes). Record the time to occlusion (TTO).
-
Tissue Harvesting: After the observation period, excise the thrombosed arterial segment, remove the surrounding connective tissue, and weigh the vessel containing the thrombus.
-
Histological and Molecular Analysis (Optional): The harvested arterial segments can be fixed in formalin for histological staining (e.g., H&E, Masson's trichrome) to assess vessel wall damage and thrombus morphology.[5] Additionally, tissue can be processed for immunohistochemistry or western blotting to analyze the expression of proteins related to platelet activation and inflammation.[2][3]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from a study evaluating this compound in the ferric chloride-induced arterial thrombosis model.[2][3][5]
Table 1: Effect of this compound on Time to Occlusion and Thrombus Weight
| Treatment Group | Dose (mg/kg, i.p.) | Time to Occlusion (minutes) | Blood Vessel Weight (mg) |
| Control (Vehicle) | - | 10.5 ± 2.1 | 15.2 ± 3.5 |
| This compound | 0.1 | 15.8 ± 3.3 | 12.1 ± 2.8 |
| This compound | 1 | 22.4 ± 4.5** | 9.8 ± 2.1 |
| This compound | 10 | 35.1 ± 5.2*** | 7.5 ± 1.9** |
| Positive Control | - | - | - |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Platelet Activation and Inflammatory Markers
| Treatment Group | Dose (mg/kg, i.p.) | P-selectin Expression (% of Control) | E-selectin Expression (% of Control) | NF-κB Activation (% of Control) | TNF-α Expression (% of Control) |
| Control (Vehicle) | - | 100 | 100 | 100 | 100 |
| This compound | 0.1 | 85.2 ± 9.1 | 88.1 ± 8.5 | 82.3 ± 7.9* | 85.4 ± 8.2 |
| This compound | 1 | 68.5 ± 7.5 | 70.3 ± 6.9 | 65.1 ± 6.2 | 68.7 ± 7.1 |
| This compound | 10 | 45.1 ± 5.8 | 48.2 ± 5.5 | 42.6 ± 5.1 | 46.3 ± 5.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SD.
Proposed Animal Models for Further Evaluation of this compound
To broaden the understanding of this compound's antithrombotic potential, its efficacy should be investigated in models of venous thrombosis and pulmonary embolism.
Carrageenan-Induced Tail Thrombosis Model (Venous Thrombosis)
This model is suitable for screening antithrombotic compounds and studying venous thrombosis, which is characterized by fibrin-rich thrombi.[10][12][13]
Experimental Protocol:
Materials:
-
Male ICR mice (20-25g)
-
This compound (in a suitable vehicle for oral or intraperitoneal administration)
-
κ-Carrageenan solution (e.g., 1% in saline)
-
Calipers
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week and divide them into control and treatment groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups for a predefined period (e.g., 7 days) prior to thrombosis induction.[14][15]
-
Induction of Thrombosis: Induce thrombosis by a single intraperitoneal injection of κ-carrageenan (e.g., 20 mg/kg).[14][15]
-
Observation and Measurement: Observe the mice for the development of tail thrombosis, characterized by redness, swelling, and a dark discoloration.[13][14] Measure the length of the thrombosed tail region using calipers at specific time points (e.g., 24 and 48 hours) after carrageenan injection.[15]
-
Blood Sample Collection (Optional): At the end of the experiment, blood can be collected to analyze coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and fibrinogen levels.[13]
Inferior Vena Cava (IVC) Ligation Model (Deep Vein Thrombosis)
This surgical model is a more direct and reproducible method for studying deep vein thrombosis (DVT).[16]
Experimental Protocol:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (in a suitable vehicle)
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Drug Administration: Administer this compound or vehicle prior to or after the surgical procedure, depending on the study design (prophylactic vs. therapeutic).
-
IVC Ligation: Carefully dissect the IVC and ligate it completely just below the renal veins.[16] Ligate any side branches.
-
Wound Closure: Close the abdominal incision in layers.
-
Thrombus Analysis: After a specific period (e.g., 48 hours), re-anesthetize the mouse, harvest the IVC segment containing the thrombus, and measure the thrombus weight and length.
Pulmonary Embolism (PE) Model
This model is crucial for evaluating the potential of this compound to prevent or treat PE, a life-threatening complication of DVT.[17]
Experimental Protocol (Autologous Blood Clot Model):
Materials:
-
Male Wistar rats (250-300g)
-
This compound (in a suitable vehicle)
-
Anesthetic
-
Thrombin solution
-
Polyethylene tubing
Procedure:
-
Autologous Clot Formation: Withdraw blood from a donor rat and mix it with thrombin to induce clot formation in vitro.[18][19]
-
Drug Administration: Administer this compound or vehicle to the recipient rats.
-
Induction of PE: Anesthetize the recipient rat, cannulate the jugular vein, and inject the pre-formed autologous blood clot.[18]
-
Monitoring and Assessment: Monitor the animals for signs of respiratory distress. After a set time, assess the extent of pulmonary embolism by measuring lung weight, histological analysis of the lungs for thrombi, and potentially measuring right ventricular pressure.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for FeCl₃-Induced Arterial Thrombosis
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. cordynamics.com [cordynamics.com]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Carrageenan-Induced Chronic Thrombosis Model in Mice | Antithrombotic Drug Evaluation [en.htscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preventive Effect of Aspirin Eugenol Ester on Thrombosis in κ-Carrageenan-Induced Rat Tail Thrombosis Model | PLOS One [journals.plos.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Rodent models of pulmonary embolism and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Minimally Invasive Rat Model of Pulmonary Embolism Using Autologous Blood Clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and comparison of a minimally-invasive model of autologous clot pulmonary embolism in Sprague-Dawley and Copenhagen rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mumefural Research in Chronic Cerebral Hypoperfusion Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of chronic cerebral hypoperfusion (CCH) models to investigate the therapeutic potential of Mumefural. The protocols outlined below are based on established rodent models of CCH, specifically Bilateral Common Carotid Artery Occlusion (BCCAO) and Unilateral Common Carotid Artery Occlusion (UCCAO).
Introduction to Chronic Cerebral Hypoperfusion and this compound
Chronic cerebral hypoperfusion (CCH) is a sustained reduction in cerebral blood flow, which is a key contributor to the pathophysiology of vascular dementia and other neurodegenerative diseases.[1][2][3][4][5] Animal models that mimic CCH are crucial for understanding the underlying mechanisms and for the development of novel therapeutic agents.[5][6]
This compound, a bioactive compound derived from the processed fruit of Prunus mume, has demonstrated neuroprotective effects in preclinical studies.[1][2][7] It is known to improve blood flow and inhibit platelet aggregation.[2][7][8] Research suggests that this compound can ameliorate cognitive impairment and reduce neuroinflammation in CCH models, making it a promising candidate for further investigation.[1][2][9]
Chronic Cerebral Hypoperfusion Models
The most commonly employed models in this compound research are the Bilateral Common Carotid Artery Occlusion (BCCAO) and Unilateral Common Carotid Artery Occlusion (UCCAO) models.
1. Bilateral Common Carotid Artery Occlusion (BCCAO)
This model involves the permanent ligation of both common carotid arteries, leading to a sustained reduction in cerebral blood flow.[2][3] It is a well-established model for inducing cognitive impairment and neuroinflammation similar to that observed in vascular dementia.[3]
2. Unilateral Common Carotid Artery Occlusion (UCCAO)
In this variation, only one common carotid artery is occluded. This model also induces cognitive deficits and pathological changes associated with CCH.[1]
Experimental Protocols
Bilateral Common Carotid Artery Occlusion (BCCAO) Protocol in Rats
This protocol is adapted from studies investigating the effects of this compound on cognitive impairment and neuroinflammation.[2][8][10]
Materials:
-
Male Wistar rats (250-280 g)
-
Surgical instruments
-
Surgical suture (e.g., 4-0 silk)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of 10% chloral hydrate at 0.3 mL/100 g).[12]
-
Place the animal in a supine position on a heating pad to maintain its core body temperature at 37 ± 0.5°C.[11]
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the common carotid arteries from the surrounding nerves and tissues.
-
Permanently ligate both common carotid arteries with surgical sutures.[12]
-
For sham-operated animals, expose the carotid arteries without performing the ligation.[12]
-
Suture the incision and allow the animal to recover.
-
Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
This compound Administration
Dosage and Administration:
-
This compound is typically administered orally via gavage.
-
Effective doses in rat models of CCH have been reported to be in the range of 20, 40, and 80 mg/kg body weight, administered once daily for a period of 42 days, starting three weeks after BCCAO surgery.[2][8][9]
-
In a mouse UCCAO model, this compound was administered daily for 8 weeks.[1]
Behavioral Assessment: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
Procedure:
-
The maze consists of a circular pool filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase: For several consecutive days, each rat is given a set number of trials per day to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Molecular and Cellular Analysis
Tissue Preparation:
-
At the end of the treatment period, animals are euthanized, and brains are collected.
-
The hippocampus and other brain regions of interest are dissected for further analysis.
Western Blot Analysis:
-
This technique is used to quantify the expression levels of specific proteins.
-
Procedure:
-
Homogenize brain tissue and extract proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).[1]
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-CREB, CREB, BDNF, AChE, TLR4, MyD88, NF-κB).[1][2]
-
Incubate with a secondary antibody and detect the signal using an appropriate detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Immunohistochemistry:
-
This method is used to visualize the localization and expression of proteins within tissue sections.
-
Procedure:
-
Perfuse animals with saline followed by 4% paraformaldehyde.[11]
-
Remove brains and post-fix them before processing for paraffin or frozen sectioning.[11]
-
Incubate tissue sections with primary antibodies against markers of interest (e.g., Iba-1 for microglia, GFAP for astrocytes).
-
Apply a secondary antibody and a detection system to visualize the staining.
-
Analyze the images using microscopy.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in CCH models based on published literature.
Table 1: Effect of this compound on Cognitive Function (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) | Reference |
| Sham | Lower | Higher | [2] |
| BCCAO + Vehicle | Significantly Higher | Significantly Lower | [2] |
| BCCAO + this compound (20 mg/kg) | Significantly Lower than Vehicle | Significantly Higher than Vehicle | [2] |
| BCCAO + this compound (40 mg/kg) | Significantly Lower than Vehicle | Significantly Higher than Vehicle | [2] |
| BCCAO + this compound (80 mg/kg) | Significantly Lower than Vehicle | Significantly Higher than Vehicle | [2] |
Table 2: Effect of this compound on Protein Expression in the Hippocampus
| Protein | CCH Model | Effect of CCH | Effect of this compound Treatment | Reference |
| p-ERK/ERK | UCCAO (Mouse) | Decreased | Significantly Upregulated | [1][13] |
| p-CREB/CREB | UCCAO (Mouse) | Decreased | Significantly Upregulated | [1][13] |
| BDNF | UCCAO (Mouse) | Decreased | Significantly Upregulated | [1] |
| AChE | UCCAO (Mouse) | Increased | Significantly Down-regulated | [1][13] |
| TLR4 | BCCAO (Rat) | Increased | Significantly Decreased | [2][3] |
| MyD88 | BCCAO (Rat) | Increased | Significantly Decreased | [2][3] |
| NF-κB | BCCAO (Rat) | Increased | Significantly Decreased | [2] |
| P2X7R | BCCAO (Rat) | Increased | Significantly Decreased | [2][3] |
| NLRP3 | BCCAO (Rat) | Increased | Significantly Decreased | [2][3] |
| IL-1β | BCCAO (Rat) | Increased | Significantly Decreased | [3] |
| IL-18 | BCCAO (Rat) | Increased | Significantly Decreased | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound in CCH models.
This compound's Effect on the ERK/CREB/BDNF Signaling Pathway
Caption: this compound upregulates the ERK/CREB/BDNF signaling pathway.
This compound's Effect on the Neuroinflammatory Pathway
Caption: this compound inhibits the TLR4/MyD88/NF-κB neuroinflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and chronic cerebral hypoperfusion: An overview from preclinical rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Chronic Cerebral Hypoperfusion: From Mouse to Primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholin… [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] this compound Ameliorates Cognitive Impairment in Chronic Cerebral Hypoperfusion via Regulating the Septohippocampal Cholinergic System and Neuroinflammation | Semantic Scholar [semanticscholar.org]
- 11. Bilateral common carotid artery occlusion [bio-protocol.org]
- 12. Animal Bilateral Common Carotid Artery Occlusion (BCCAO) Surgery [bio-protocol.org]
- 13. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Method for Mumefural Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumefural is a bioactive compound formed during the heating of Prunus mume (Japanese apricot) fruit extract.[1][2] It is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] Research has indicated that this compound possesses several potential health benefits, including improving blood fluidity and exhibiting neuroprotective effects.[1][3][4] This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of this compound in various matrices, intended to support research, drug development, and quality control activities.
Quantitative Data Summary
The following table summarizes quantitative data for this compound analysis from existing literature. These values can serve as a reference for method development and validation.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Molar Absorption Coefficient (ε) | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ | Water | UV Spectroscopy (λmax = 282 nm) | [5] |
| Concentration Range | 0.361 - 11.5 mg/g | Japanese Apricot Fruit-Juice Concentrate | HPLC-UV | [5] |
| Limit of Detection (LOD) | 0.15–3.37 ng/mL | Mume Fructus | UPLC-MS/MS | [6] |
| Limit of Quantitation (LOQ) | 0.49–13.77 ng/mL | Mume Fructus | UPLC-MS/MS | [6] |
Experimental Protocols
A standardized method for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The following protocols are based on established methods for this compound and related furan derivatives.
Protocol 1: Analysis of this compound in Fruit Extracts by HPLC-UV/MS
This protocol is suitable for the analysis of this compound in processed fruit extracts and similar food matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Dissolution:
-
SPE Cartridge Conditioning:
-
Sample Loading and Elution:
2. Chromatographic Conditions
-
Instrumentation: HPLC system with UV and/or Mass Spectrometry (MS) detector.
-
Column: COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm, or equivalent C18 column.[2]
-
Mobile Phase:
-
Gradient Elution:
-
0-10 min: 0% to 8% B
-
10-10.1 min: 8% to 100% B
-
10.1-13 min: 100% B
-
13-13.5 min: 100% to 0% B
-
13.5-21 min: 0% B[1]
-
-
Flow Rate: 0.2 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 2 µL[2]
3. Detection
-
UV Detection: 280 nm[2]
-
MS Detection (ESI):
Protocol 2: Standardized Analysis of Furan Derivatives (adapted for this compound) in Food Matrices by Headspace GC-MS
This protocol is adapted from standardized methods for furan analysis and is suitable for a broader range of food matrices, especially those where volatile and semi-volatile compounds are of interest.[7][8]
1. Sample Preparation
-
Homogenization: Solid and semi-solid food samples should be homogenized to a consistent paste. Chilled water can be added to facilitate blending.[9]
-
Sample Weighing and Dilution:
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., d4-furan for furan analysis, a structurally similar stable isotope-labeled compound would be ideal for this compound).[7]
-
Vial Sealing: Immediately seal the headspace vial with a PTFE-faced septum and aluminum crimp cap.[8]
2. Headspace GC-MS Conditions
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Headspace Autosampler Parameters:
-
GC Conditions:
-
MS Conditions:
Method Validation
Any analytical method for this compound should be validated according to established guidelines to ensure reliability. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[12]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a given sample matrix.
Caption: General workflow for the analysis of this compound.
This compound and the ERK-CREB-BDNF Signaling Pathway
This compound has been shown to upregulate the ERK-CREB-BDNF signaling pathway, which is crucial for neuronal plasticity, learning, and memory.[3][4] The activation of this pathway is a potential mechanism for the neuroprotective effects of this compound.
References
- 1. nacalai.com [nacalai.com]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Furan in Foods | FDA [fda.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pfigueiredo.org [pfigueiredo.org]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Use of Mumefural as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of Mumefural as a reference standard in various chromatographic techniques. This compound, a key bioactive compound found in processed Prunus mume (Japanese apricot), is a valuable marker for quality control and standardization of food and pharmaceutical products. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) analysis, and discusses considerations for Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) based on related compounds. Additionally, it summarizes quantitative data and visualizes experimental workflows and relevant biological pathways.
Introduction to this compound
This compound (1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate) is a derivative formed from citric acid and 5-hydroxymethyl-2-furfural (HMF) during the heating process of Japanese apricot fruit juice concentrate.[1][2][3] It has garnered significant interest due to its physiological activities, including improving blood fluidity and potential antiviral properties.[1][4] As a reference standard, pure this compound is essential for the accurate quantification and quality control of products containing Prunus mume extract.
It is important to note that this compound is a highly hygroscopic amorphous solid, which can make weighing an accurate quantity for standard solution preparation challenging.[5] Therefore, using its molar absorption coefficient (ε = 1.78 × 10^4 at λmax 282 nm in water) can be a useful method to calibrate the concentration of standard solutions for HPLC analysis.[5]
Chromatographic Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or Mass Spectrometry (MS) detection is the preferred method for the analysis of this compound in various matrices.
This protocol is a composite of established methods for the analysis of this compound in Prunus mume fruit extract.[2][5][6]
2.1.1. Sample Preparation (Dissolution and Solid-Phase Extraction)
-
Dissolution:
-
Solid-Phase Extraction (SPE):
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis® HLB).[2][5][6]
-
Conditioning: Wash the cartridge with 5 mL of acetonitrile, followed by 5 mL of purified water.[2][6]
-
Loading: Load the supernatant from the dissolution step onto the cartridge.[2][6]
-
Washing: Wash the cartridge with 5 mL of purified water.[2][6]
-
Elution: Elute the analyte with 5 mL of an acetonitrile/water (20/80, v/v) mixture.[2][6]
-
The eluate is now ready for HPLC analysis.
-
2.1.2. Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis.
| Parameter | Condition 1[2][6] | Condition 2[5] |
| Column | C18 reverse-phase, e.g., COSMOSIL 2.5C18-MS-II (2.0 mm I.D. × 50 mm) | C18 reverse-phase, e.g., XTerra™ MS C18 |
| Mobile Phase | A: 0.1% formic acid in MeCN/H₂O (2/98) B: 0.1% formic acid in MeCN | Acetonitrile and 20 mM sodium phosphate buffer (pH 2.3) |
| Gradient | 0-10 min: 0-8% B 10-10.1 min: 8-100% B 10.1-13 min: 100% B 13-13.5 min: 100-0% B 13.5-21 min: 0% B | Linear gradient |
| Flow Rate | 0.2 mL/min | Not specified |
| Column Temperature | 40°C | Not specified |
| Detection | UV at 280 nm or MS (ESI) | UV at 280 nm |
| Injection Volume | 2 µL | Not specified |
2.1.3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to prepare a series of calibration standards.
-
If using the molar absorption coefficient for calibration, measure the absorbance of the stock solution at 282 nm and calculate the precise concentration.[5]
The following table presents a summary of quantitative data for this compound content in Japanese apricot fruit-juice concentrates from a published study.[5]
| Sample | This compound Content (mg/g) |
| Concentrate 1 | 1.41 |
| Concentrate 2 | 0.361 |
| Concentrate 3 | 11.5 |
| Concentrate 4 | 3.82 |
Gas Chromatography (GC) - Considerations for Method Development
Direct GC analysis of this compound is challenging due to its low volatility and thermal lability. Derivatization is likely necessary to convert this compound into a more volatile and thermally stable compound. While no specific GC methods for this compound were found, methods for HMF often involve derivatization, which could be adapted.
Potential Derivatization Strategy:
-
Silylation: Reacting this compound with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups. This is a common technique for preparing polar compounds for GC analysis.
Proposed GC-MS Method (Hypothetical):
-
Derivatization: Dry an aliquot of the sample extract, add a silylating agent, and heat to complete the reaction.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Temperature Program: A temperature gradient starting from a low temperature to elute volatile components, then ramping up to a higher temperature to elute the derivatized this compound.
-
Detection: Mass Spectrometry (MS) for positive identification and quantification.
High-Performance Thin-Layer Chromatography (HPTLC) - Considerations for Method Development
HPTLC is a powerful technique for the rapid screening and quantification of compounds in complex matrices like herbal extracts.[7][8] Although no specific HPTLC method for this compound has been published, a method could be developed based on the principles of HPTLC analysis of similar compounds like HMF.[9]
Proposed HPTLC Method (Hypothetical):
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standard solutions of this compound and sample extracts as bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point could be a combination of toluene, ethyl acetate, and an acid like formic acid to improve peak shape.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection:
-
Scan the plate with a densitometer at 280 nm or 282 nm.
-
Post-chromatographic derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating may be necessary for visualization and quantification if the native UV absorbance is not sufficient.
-
-
Quantification: Correlate the peak areas of the sample with a calibration curve generated from the this compound reference standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis.
Signaling Pathways and Logical Relationships
This compound has been shown to exert its biological effects through various pathways. The following diagrams illustrate its role in improving blood fluidity and its potential mechanism against the influenza virus.
3.2.1. This compound's Effect on Blood Fluidity and Anti-Thrombosis
This compound improves blood flow by inhibiting platelet aggregation and reducing inflammation.[3][10]
Caption: this compound's anti-thrombotic pathway.
3.2.2. This compound's Potential Anti-Influenza Virus Mechanism
Studies on Prunus mume extracts suggest a direct virucidal effect on the influenza virus.[11][12]
Caption: this compound's anti-influenza action.
Conclusion
The protocols and data presented here provide a comprehensive guide for the use of this compound as a reference standard in chromatographic analysis. The detailed HPLC method is robust and has been validated in several studies. While specific GC and HPTLC methods for this compound are yet to be published, the provided considerations offer a solid foundation for their development. The visualization of workflows and biological pathways further aids in understanding the application and significance of this compound analysis in quality control and research.
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. phytojournal.com [phytojournal.com]
- 8. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Fast quantitation of 5-hydroxymethylfurfural in honey using planar chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis | Semantic Scholar [semanticscholar.org]
- 11. Prunus mume Extract Inhibits SARS-CoV-2 and Influenza Virus Infection In Vitro by Directly Targeting Viral Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mumefural Instability During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Mumefural instability during experimental sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples for analysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Peak Detected in HPLC | Degradation due to Improper pH: this compound is an ester and may be susceptible to hydrolysis under neutral or alkaline conditions. | Ensure all aqueous solutions, including the sample solvent and mobile phase, are slightly acidic. The use of 0.1% formic acid in the mobile phase has been shown to be effective.[1][2] |
| Thermal Degradation: Although formed at high temperatures, prolonged exposure to heat in solution can lead to degradation. | Prepare samples at room temperature and store them in a cool, dark place if not analyzed immediately. For long-term storage, keep samples at low temperatures (e.g., -20°C or -80°C). | |
| Oxidative Degradation: Furan rings can be susceptible to oxidation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) if consistently low recovery is observed. Avoid sources of free radicals. | |
| Poor Reproducibility of this compound Quantification | Hygroscopic Nature of this compound Standard: this compound is a highly hygroscopic amorphous solid, making accurate weighing challenging.[3][4] | Store the this compound standard in a desiccator. For the preparation of a standard solution, consider using its molar absorption coefficient (ε = 1.78 × 10⁴ at λmax 282 nm in water) to calibrate the concentration.[3] |
| Incomplete Extraction from Matrix: The sample matrix may interfere with the complete extraction of this compound. | Homogenize the sample thoroughly in water.[1][2] Utilize solid-phase extraction (SPE) for sample clean-up and concentration to remove interfering substances.[3] | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: The appearance of new peaks may indicate the breakdown of this compound into compounds like 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] | Review the sample preparation workflow for potential causes of degradation (e.g., pH, temperature). Analyze for the presence of HMF, a known related compound.[1][2] |
| Matrix Effects: Components from the sample matrix may co-elute with this compound or its degradation products. | Optimize the solid-phase extraction (SPE) washing steps to remove interfering compounds. Adjust the HPLC gradient to improve the separation of peaks. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, chemically known as 1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, is a bioactive compound found in the processed fruit of Prunus mume (Japanese apricot).[5] It is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] Its stability is a concern because, as a furylaldehyde and an ester, it can be susceptible to degradation through hydrolysis, oxidation, and other reactions, which can lead to inaccurate quantification in research and drug development.
Q2: What are the best practices for storing this compound standards and samples?
A2: Due to its highly hygroscopic nature, solid this compound standards should be stored in a desiccator to prevent moisture absorption.[3][4] Stock solutions and prepared samples should be stored in a cool, dark environment, preferably at -20°C or -80°C for long-term storage, to minimize thermal degradation.
Q3: What type of solvent should I use to dissolve this compound?
A3: this compound is soluble in water.[6] For sample preparation for HPLC analysis, dissolving the sample in Milli-Q® water is a common practice.[1][2] To enhance stability, consider using slightly acidified water (e.g., with 0.1% formic acid).
Q4: Can I analyze this compound without solid-phase extraction (SPE)?
A4: While direct injection may be possible for simple sample matrices, SPE is highly recommended for complex samples like fruit extracts.[3] SPE helps to remove interfering compounds and concentrate the analyte, leading to a cleaner chromatogram and more accurate quantification.[3]
Q5: What are the expected degradation products of this compound?
A5: Given that this compound is an ester of HMF and citric acid, the primary degradation products from hydrolysis would be HMF and citric acid.[1][2] Analytical methods should ideally be able to separate this compound from these related compounds.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Fruit Extract for HPLC Analysis
This protocol is based on established methods for the extraction and purification of this compound for quantitative analysis.[1][2]
1. Dissolution: a. Weigh 150 mg of the fruit flesh sample into a 15 mL centrifuge tube. b. Add 5 mL of Milli-Q® water. c. Vortex the sample to homogenize. d. Centrifuge at 6,000 × g for 10 minutes at room temperature. e. Collect the supernatant for solid-phase extraction.
2. Solid-Phase Extraction (SPE): a. Use an Oasis® HLB Plus Cartridge. b. Wash the cartridge with 5 mL of acetonitrile. c. Condition the cartridge with 5 mL of Milli-Q® water. d. Load the supernatant from the dissolution step onto the cartridge. e. Wash the cartridge with 5 mL of Milli-Q® water. f. Elute this compound with 5 mL of an acetonitrile/water (20/80) mixture. g. The eluate is now ready for HPLC analysis.
Protocol 2: HPLC Method for this compound Quantification
This protocol provides typical HPLC conditions for the analysis of this compound.[1][2]
-
Column: COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm
-
Mobile Phase A: 0.1% formic acid in MeCN/H₂O = 2/98
-
Mobile Phase B: 0.1% formic acid in 100% MeCN
-
Gradient:
-
0-10 min: 0% to 8% B
-
10-10.1 min: 8% to 100% B
-
10.1-13 min: 100% B
-
13-13.5 min: 100% to 0% B
-
13.5-21 min: 0% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
Data Presentation
Table 1: HPLC Gradient for this compound Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 92 | 8 |
| 10.1 | 0 | 100 |
| 13.0 | 0 | 100 |
| 13.5 | 100 | 0 |
| 21.0 | 100 | 0 |
Table 2: Physicochemical Properties and Stability Considerations for this compound
| Property | Value/Consideration | Implication for Sample Preparation |
| Chemical Class | Furylaldehyde, Ester | Susceptible to hydrolysis and oxidation. |
| Solubility | Water | Use high-purity water for dissolution. |
| Physical Form | Highly hygroscopic amorphous solid[3][4] | Store standard in a desiccator; accurate weighing is critical. |
| UV max (λmax) | 282 nm (in water)[3] | Optimal wavelength for UV detection in HPLC. |
| Molar Absorption Coefficient (ε) | 1.78 × 10⁴ (at 282 nm in water)[3] | Can be used to accurately determine the concentration of standard solutions. |
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. nacalai.com [nacalai.com]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Mumefural extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during Mumefural extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
A: Low this compound yield is a common issue that can be attributed to several factors throughout the extraction and purification process. The primary areas to investigate are the starting material, the heating process, and the extraction/purification methodology. This compound is not naturally present in high quantities in fresh Japanese apricot (Prunus mume); it is primarily formed during the heating of the fruit juice.[1][2] Therefore, the conditions of this heating step are critical. Traditional boiling methods have been shown to produce inconsistent and sometimes negligible amounts of this compound.[3]
2. Q: How does the starting material affect this compound yield?
A: The quality and composition of the Prunus mume fruit juice concentrate are crucial. The concentration of precursors, such as 5-hydroxymethyl-2-furfural (HMF) and citric acid, will directly impact the potential yield of this compound, which is an ester of these two compounds.[1][2]
-
Recommendation: Ensure you are using a high-quality fruit juice concentrate. The initial sugar and organic acid content, particularly citric acid, can influence the formation of this compound during heating.
3. Q: I am using a simple boiling method to heat the fruit juice concentrate. Could this be the cause of my low yield?
A: Yes, this is a very likely cause. While heating is necessary for this compound formation, uncontrolled boiling can lead to degradation of the compound and inconsistent yields.[3] The formation of this compound is a dehydration reaction, and the efficiency is closely related to water content, heating time, and temperature.[3]
-
Troubleshooting Steps:
-
Control Water Content: The water content during heating is a critical parameter. A lower water content (higher Brix value) favors the formation of this compound. It is recommended to reduce the water content of the extract to 40% by mass or less before an extended heating period.[3]
-
Optimize Heating Time and Temperature: Prolonged heating at a controlled temperature is more effective than rapid, high-temperature boiling. A heating temperature of at least 80°C is required, with 100°C being preferable for more efficient production. Heating times can range from 2 to 24 hours.[3]
-
Consider Pressurization: Applying pressure during the heating step can increase the yield of this compound, even at lower temperatures or with shorter heating times.[3]
-
4. Q: My crude extract shows a promising this compound concentration, but I am losing a significant amount during purification. What could be going wrong?
A: Loss of this compound during purification is often due to suboptimal solid-phase extraction (SPE) procedures or degradation. This compound is a relatively polar compound, and its retention and elution from SPE cartridges need to be carefully optimized.
-
Troubleshooting the Purification Step:
-
SPE Cartridge Conditioning: Ensure the SPE cartridge (e.g., Oasis® HLB) is properly conditioned first with an organic solvent like acetonitrile, followed by water, before loading your sample.[1][2]
-
Sample Loading: Load the supernatant of your diluted and centrifuged extract slowly onto the cartridge to ensure proper adsorption.[1][2]
-
Washing Step: The washing step with water is crucial to remove highly polar impurities. Ensure the cartridge is washed thoroughly.[1][2]
-
Elution: The choice of elution solvent is critical. A mixture of acetonitrile and water (e.g., 20/80 v/v) is effective for eluting this compound.[1][2] If the yield is still low, consider optimizing the acetonitrile concentration.
-
5. Q: How can I accurately quantify the this compound in my samples to track my yield at different stages?
A: Accurate quantification requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4]
-
Key aspects of a reliable quantification method:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) is effective for separating this compound from other components in the extract.[1][4]
-
Detection: this compound has a UV absorbance maximum at approximately 280-282 nm, which is a suitable wavelength for detection.[4]
-
Standard Curve: Due to this compound being a hygroscopic amorphous solid, it can be challenging to weigh accurately for a standard solution.[4] It is recommended to use a certified reference standard and to consider its molar absorption coefficient for concentration calibration.[4]
-
Data Presentation
Table 1: Reported this compound Content in Japanese Apricot Fruit-Juice Concentrates
| Sample | This compound Content (mg/g) |
| Concentrate 1 | 1.41[4] |
| Concentrate 2 | 0.361[4] |
| Concentrate 3 | 11.5[4] |
| Concentrate 4 | 3.82[4] |
Table 2: Key Parameters for Optimizing this compound Production during Heating
| Parameter | Recommended Condition | Rationale |
| Water Content | ≤ 40% by mass (preferably 10-25%)[3] | This compound formation is a dehydration reaction; lower water content favors the reaction.[3] |
| Brix Value | ≥ 60% (preferably ≥ 75%)[3] | A higher Brix value corresponds to a lower water content.[3] |
| Heating Temperature | ≥ 80°C (preferably 100°C)[3] | Provides sufficient energy for the formation reaction. Temperatures above 100°C may degrade the flavor.[3] |
| Heating Time | 2 - 24 hours[3] | Longer heating times can lead to higher yields, especially at controlled temperatures.[3] |
| Pressure | Apply pressure during heating | Increases reaction efficiency, allowing for lower temperatures or shorter times.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol is based on established methods for preparing Prunus mume extract for HPLC analysis.[1][2]
-
Dissolution:
-
Weigh 150 mg of the fruit flesh sample into a 15 mL centrifuge tube.
-
Add 5 mL of Milli-Q® water.
-
Vortex the sample to homogenize it completely.
-
Centrifuge at 6,000 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Wash an Oasis® HLB Plus Cartridge with 5 mL of acetonitrile.
-
Condition the cartridge with 5 mL of Milli-Q® water.
-
Slowly load the supernatant from the dissolution step onto the cartridge.
-
Wash the cartridge with 5 mL of Milli-Q® water, ensuring all the water passes through.
-
Elute the this compound with 5 mL of an acetonitrile/water (20/80 v/v) mixture.
-
The resulting eluate is ready for HPLC analysis.
-
Protocol 2: HPLC Method for this compound Quantification
This protocol is adapted from a validated HPLC method for this compound analysis.[1]
-
Column: COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm
-
Mobile Phase A: 0.1% formic acid in MeCN/H₂O = 2/98
-
Mobile Phase B: 0.1% formic acid in 100% MeCN
-
Gradient:
-
0% B to 8% B (0 → 10 min)
-
8% B to 100% B (10 → 10.1 min)
-
100% B (10.1 → 13 min)
-
100% B to 0% B (13 → 13.5 min)
-
0% B (13.5 → 21 min)
-
-
Flow Rate: 0.2 mL/min
-
Temperature: 40°C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
Best practices for long-term storage of Mumefural standards
This guide provides best practices for the long-tended storage, handling, and troubleshooting of Mumefural analytical standards to ensure their stability and accuracy in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound standards?
A1: Solid this compound standards should be stored in a controlled environment to prevent degradation. Key storage parameters include:
-
Temperature: Refrigerate at 2°C to 8°C.[1][2] For highly volatile standards, freezing may be recommended, but for less volatile compounds, refrigeration is typically sufficient.[3]
-
Humidity: Due to its highly hygroscopic nature, it is crucial to store this compound in a desiccated environment with low relative humidity (ideally below 40% RH).[4] Using a desiccator with a suitable drying agent is strongly recommended.
-
Light: Protect from light by storing in amber glass vials or other opaque containers.[1][3][5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the container is opened multiple times.
Q2: What is the best type of container for storing this compound standards?
A2: The choice of container is critical for maintaining the integrity of this compound standards.
-
Material: Use chemically inert glass containers.[1][5] Avoid plastic containers as they may be permeable or react with the standard.[1]
-
Sealing: Vials should have airtight seals to prevent moisture ingress and evaporation of any volatile impurities. Recommended options include screw-cap vials with PTFE-lined septa or sealed glass ampoules for single use.[1]
-
Size: Choose a container size that minimizes headspace to reduce potential degradation from atmospheric exposure.[7]
Q3: How should I handle this compound standards when preparing solutions?
A3: Proper handling during solution preparation is essential, especially given this compound's properties.
-
Acclimatization: Before opening, allow the container to slowly warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid standard.[7]
-
Weighing: Due to its highly hygroscopic nature, weighing this compound accurately can be challenging.[4] Perform weighing in a glove box with controlled low humidity or as quickly as possible in a dry environment.
-
Solvent: Use high-purity, anhydrous solvents for dissolution unless an aqueous solution is specifically required for the analytical method.
Q4: What are the recommended storage conditions for this compound standard solutions?
A4: Once in solution, this compound standards should be stored under the following conditions:
-
Temperature: Store solutions at 2°C to 8°C.[1] Avoid freezing aqueous solutions unless stability data confirms it is acceptable.
-
Container: Use amber glass vials with PTFE-lined screw caps.[1][3]
-
Duration: Prepare fresh solutions regularly and monitor for any signs of degradation, such as color change or precipitation. The stability of the solution will depend on the solvent and concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty in accurately weighing the standard | This compound is highly hygroscopic and rapidly absorbs atmospheric moisture.[4] | Weigh the standard in a controlled low-humidity environment (e.g., a glove box or dry room). If unavailable, work quickly and use a container with a small opening. Consider using the molar absorption coefficient for concentration calibration if precise weighing is not feasible.[4] |
| Standard appears discolored or clumped | This could indicate degradation due to exposure to moisture, light, or high temperatures. | Do not use the standard. Discard it and obtain a new, properly stored standard. Review your storage and handling procedures to prevent future occurrences. |
| Inconsistent analytical results over time | The standard solution may be degrading. | Prepare a fresh standard solution. Perform a stability study by analyzing the solution at regular intervals to determine its usable lifetime under your specific storage conditions. Ensure the solvent is of high purity and appropriate for this compound. |
| Precipitate forms in a refrigerated solution | The solubility of this compound may be significantly lower at refrigerated temperatures in the chosen solvent. | Before use, allow the solution to warm to room temperature and sonicate for 10-15 minutes to ensure the analyte has fully redissolved.[3] If precipitation persists, a different solvent system may be required. |
Quantitative Data Summary
While specific degradation kinetics for pure this compound are not widely published, data on related compounds like 5-HMF (5-hydroxymethylfurfural), a precursor to this compound, can provide insights into temperature sensitivity.[8][9]
| Storage Parameter | Recommended Condition | Rationale |
| Temperature (Solid) | 2°C to 8°C | Minimizes thermal degradation and potential side reactions.[1] |
| Temperature (Solution) | 2°C to 8°C | Slows down solvent evaporation and chemical degradation in solution.[1] |
| Relative Humidity | < 40% | Prevents moisture absorption by the hygroscopic solid.[4] |
| Light Exposure | In the dark (Amber Vials) | Prevents photodegradation.[3][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution
-
Acclimatization: Transfer the sealed container of the this compound standard from the refrigerator to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of this compound standard into a clean, dry volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., anhydrous acetonitrile or Milli-Q water) and gently swirl to dissolve the solid.[8]
-
Dilution: Once fully dissolved, dilute to the final volume with the solvent.
-
Storage: Immediately cap the flask, mix thoroughly, and transfer aliquots to amber glass vials for storage at 2°C to 8°C.
Protocol 2: Stability Assessment of this compound Solution
-
Preparation: Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution using a validated analytical method (e.g., HPLC-UV at 280 nm) to determine the initial concentration or peak area.[8]
-
Storage: Store the remaining solution under the desired conditions (e.g., 2-8°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot, allow it to reach room temperature, and re-analyze.
-
Evaluation: Compare the results at each time point to the initial analysis. A significant change in concentration or the appearance of degradation peaks indicates instability under the tested conditions.
Visualizations
Caption: Figure 1. Recommended Workflow for Handling this compound Standards
Caption: Figure 2. Troubleshooting Guide for this compound Standard Issues
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. orumspoota.com [orumspoota.com]
- 3. Handling Your Analytical Reference Standards [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. urgent.supply [urgent.supply]
- 7. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 8. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. nacalai.com [nacalai.com]
Technical Support Center: Enhancing Mumefural Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Mumefural synthesis, primarily in the context of producing this compound-rich extracts from Prunus mume (Japanese apricot).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound is a bioactive compound identified as 1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate[1]. It is not typically produced through a direct chemical synthesis in a laboratory setting but is formed naturally during the heating of plum juice from Prunus mume[2][3]. The synthesis involves a reaction between 5-Hydroxymethylfurfural (5-HMF), which is a degradation product of sugars like glucose and fructose, and citric acid, both of which are naturally present in the fruit juice[4][5].
Q2: What are the main challenges in traditional this compound synthesis?
A2: The primary challenges in the traditional method of boiling plum juice are low yields of this compound and long processing times, which can range from 24 to 48 hours[2]. Achieving a high concentration of this compound while maintaining a desirable flavor profile can also be difficult, as prolonged heating can lead to quality degradation[4].
Q3: Can microwave irradiation improve this compound synthesis?
A3: Yes, studies have shown that incorporating a microwave treatment step can significantly enhance the synthesis of this compound[2]. A two-step process involving initial concentration of the plum extract followed by a short duration of microwave processing has been shown to increase the this compound content by up to fivefold compared to traditional boiling methods and can dramatically shorten the overall processing time[2].
Q4: What is the role of 5-Hydroxymethylfurfural (5-HMF) in this compound synthesis?
A4: 5-HMF is a key precursor to this compound[5]. It is formed from the dehydration of sugars (glucose and fructose) present in the plum juice at high temperatures[2]. 5-HMF then reacts with citric acid to form this compound. Therefore, conditions that favor the formation of 5-HMF can potentially increase the yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-rich extracts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Insufficient heating time or temperature. | Increase the heating duration. For conventional heating, a period of 2 to 24 hours at 100°C is suggested[4]. Alternatively, introduce a microwave heating step after initial concentration[2]. |
| High water content (low Brix value) in the extract. | Concentrate the plum juice to a Brix value of at least 60%, preferably 70% or higher, which corresponds to a water content of 40% or less[4]. | |
| Imbalance in the ratio of sugars to citric acid. | While the natural composition of the fruit juice is a given, consider the possibility of adding sugars or citric acid to optimize the reactant ratio, as suggested in patent literature[4]. | |
| Inconsistent Results Between Batches | Variation in the composition of the raw plum juice (sugar and citric acid content). | Standardize the starting material as much as possible. Measure the initial Brix value and titratable acidity to ensure consistency. |
| Lack of precise control over the heating process. | Implement a two-step process with controlled concentration followed by a standardized heating or microwave step to ensure reproducibility[2][4]. | |
| Degradation of Product Quality (e.g., off-flavors) | Excessive or uncontrolled heating. | Prolonged heating at high temperatures can lead to undesirable side reactions. The use of microwave heating for a shorter duration can help mitigate this[2]. |
| Formation of byproducts. | Optimize heating time and temperature to favor this compound formation over other degradation products. | |
| Difficulty in Monitoring this compound Formation | Lack of a reliable analytical method. | Utilize High-Performance Liquid Chromatography (HPLC) with UV detection (at 280 nm) to quantify this compound and 5-HMF content throughout the process. A suitable mobile phase gradient system has been described using acetonitrile and water with 0.1% formic acid[5]. |
Experimental Protocols & Data
Protocol 1: Traditional this compound Synthesis by Concentration
A detailed experimental protocol for the traditional synthesis is described in a Japanese patent[4]. The general steps are:
-
Preparation of Raw Material: Start with fresh plum juice or vinegar.
-
Concentration and Heating: The juice is heated and concentrated. The key is to reduce the water content significantly.
-
Process Monitoring: The Brix value of the extract is monitored. A higher Brix value is correlated with higher this compound production.
-
Heating Time: A longer heating time generally leads to a higher yield of this compound, but this must be balanced against potential degradation of quality[4].
Protocol 2: Microwave-Assisted this compound Synthesis
A study has demonstrated the effectiveness of a two-step microwave-assisted synthesis[2].
-
Concentration: The Prunus mume extract is first concentrated to remove 93-95% of the water.
-
Microwave Treatment: The concentrated extract is then subjected to microwave irradiation for a short period (e.g., 0.5 to 2 minutes).
-
Analysis: The this compound content is then quantified.
Quantitative Data on Microwave-Assisted Synthesis
| Microwave Treatment Time | Resulting this compound Content |
| 0 min (Control) | Baseline |
| 0.5 min | Equivalent to 0.5 hours of conventional heating |
| 2 min | ~5-fold increase compared to control |
| Maximum Increase Observed | 3.19 g/kg |
Data summarized from a study on microwave-assisted synthesis[2].
Visualizations
Diagram 1: Traditional vs. Microwave-Assisted this compound Synthesis Workflow
Caption: Comparison of traditional and microwave-assisted workflows.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. JP3452263B1 - this compound-rich plum extract and production method - Google Patents [patents.google.com]
- 5. nacalai.com [nacalai.com]
Technical Support Center: Preventing Mumefural Degradation During Thermal Processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mumefural. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the thermal processing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during thermal processing?
This compound is a bioactive compound found in thermally processed foods, notably in Japanese apricot (Prunus mume) and lemon extracts.[1][2] It is formed from the reaction of 5-hydroxymethylfurfural (HMF) and citric acid during heating.[1] this compound is of significant interest due to its potential health benefits. However, being a product of heating, it is also susceptible to degradation under prolonged or excessive thermal stress, which can lead to a loss of its bioactive properties and the formation of undesirable byproducts. Understanding and preventing its degradation is crucial for ensuring the quality and efficacy of products containing this compound.
Q2: What are the primary factors that lead to this compound degradation?
While specific kinetic studies on this compound are limited, its degradation is expected to be influenced by the following key factors, based on the known behavior of structurally similar compounds like HMF:
-
Temperature: Elevated temperatures are a primary driver of degradation for furan derivatives. The rate of degradation typically increases with higher processing temperatures.
-
Duration of Heating: Prolonged exposure to heat, even at moderate temperatures, can lead to significant degradation of this compound.
-
pH: The pH of the processing medium can significantly impact the stability of this compound. As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.[3][4][5]
-
Presence of Oxygen: Oxidative degradation can be a concern for many organic compounds, including furan derivatives. The presence of oxygen during thermal processing may accelerate the degradation of this compound.
-
Presence of Other Reactants: Interactions with other components in the matrix, such as amino acids (via the Maillard reaction), can influence the stability of this compound's precursor, HMF, and potentially this compound itself.[6][7]
Q3: What are the likely degradation products of this compound?
The primary degradation of this compound is likely to occur through two main pathways, inferred from the degradation of HMF and the hydrolysis of its ester linkage:
-
Hydrolysis of the Ester Bond: This would break this compound down into its constituent molecules: 5-hydroxymethylfurfural (HMF) and citric acid.
-
Degradation of the HMF Moiety: The HMF molecule itself can degrade further into various smaller molecules, especially under thermal and oxidative stress.
Q4: What general strategies can be employed to minimize this compound degradation?
To mitigate the degradation of this compound during thermal processing, the following strategies are recommended:
-
Temperature and Time Optimization: Employ the lowest possible temperature and shortest duration of heating that achieves the desired processing outcome (e.g., microbial inactivation, desired texture).
-
pH Control: Maintaining the pH of the solution in a range that minimizes hydrolysis is crucial. The optimal pH for stability would need to be determined experimentally, but avoiding strongly acidic or alkaline conditions is a good starting point.
-
Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative degradation.
-
Use of Stabilizers: The addition of antioxidants or other stabilizing agents can help to protect this compound from degradation.
Q5: Are there recommended antioxidants or inhibitors to prevent this compound degradation?
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known antioxidant used in the food industry. A starting concentration of 1% has been used to prevent enzymatic browning in fruit preparations, which can be a starting point for stabilization experiments.[8]
-
Phenolic Compounds: Phenolic compounds, such as those naturally present in many plant extracts, have been shown to have a protective effect on furan derivatives.[9][10] The specific type and concentration of phenolic compound would need to be optimized.
Q6: How does pH influence the stability of this compound?
The stability of this compound is expected to be pH-dependent. As an ester, it is susceptible to acid-catalyzed and base-catalyzed hydrolysis. Extreme pH values (highly acidic or highly alkaline) are likely to accelerate its degradation into HMF and citric acid. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range for many esters. However, the optimal pH for this compound stability must be determined experimentally.
Troubleshooting Guide: Common Issues in this compound Analysis and Stabilization
Problem 1: Inconsistent Quantification of this compound in Processed Samples
-
Possible Cause 1: Incomplete Extraction.
-
Solution: Review your sample preparation and extraction protocol. Ensure the solvent is appropriate for this compound and that the extraction time and method (e.g., vortexing, sonication) are sufficient to fully extract the compound from the sample matrix.
-
-
Possible Cause 2: Degradation During Sample Preparation.
-
Solution: Minimize the exposure of the sample to heat and light during preparation. Work quickly and, if necessary, cool the samples on ice.
-
-
Possible Cause 3: HPLC System Variability.
-
Solution: Run a system suitability test before each batch of samples to ensure the HPLC system is performing consistently. Check for stable retention times, peak areas, and peak shapes of a this compound standard.
-
Problem 2: HPLC Analysis Shows Poor Peak Shape (e.g., Peak Tailing)
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: The hydroxyl and carboxyl groups on this compound can interact with residual silanol groups on the C18 column, causing tailing. Consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress these interactions.
-
-
Possible Cause 2: Column Overload.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: If the problem persists, try flushing the column with a strong solvent. If that doesn't work, the column may be at the end of its life and need to be replaced.
-
Problem 3: Appearance of Unexpected Peaks ("Ghost Peaks") in the Chromatogram
-
Possible Cause 1: Carryover from Previous Injections.
-
Solution: Run a blank injection (injecting only the mobile phase). If the ghost peak appears, it's likely carryover. Clean the injector and syringe thoroughly.
-
-
Possible Cause 2: Contaminated Mobile Phase.
-
Solution: Prepare fresh mobile phase using high-purity solvents and water. Filter the mobile phase before use.
-
-
Possible Cause 3: Sample Contamination.
-
Solution: Ensure that all vials, pipettes, and other equipment used for sample preparation are clean.
-
Problem 4: Added Stabilizer Fails to Prevent this compound Degradation
-
Possible Cause 1: Inappropriate Stabilizer Concentration.
-
Solution: The concentration of the stabilizer may be too low to be effective. Try increasing the concentration in a stepwise manner and re-evaluating the stability.
-
-
Possible Cause 2: Stabilizer is Ineffective Under the Specific Processing Conditions.
-
Solution: The chosen stabilizer may not be effective at the temperature or pH of your process. Consider testing a different type of stabilizer (e.g., a different antioxidant or a chelating agent if metal-catalyzed degradation is suspected).
-
-
Possible Cause 3: Degradation Pathway is Not Addressed by the Stabilizer.
-
Solution: If the primary degradation pathway is hydrolysis, an antioxidant may not be effective. In this case, focus on controlling the pH of the system.
-
Data Presentation
Table 1: HPLC Operational Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.0 mm I.D. x 50 mm, 2.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water/Acetonitrile (98:2) B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min: 0-8% B 10-10.1 min: 8-100% B 10.1-13 min: 100% B 13-13.5 min: 100-0% B 13.5-21 min: 0% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 2 µL |
Note: This is an example protocol and may need to be optimized for your specific instrument and sample matrix.[2]
Table 2: Illustrative Example of this compound Thermal Degradation
| Temperature (°C) | Time (hours) | This compound Concentration (mg/L) | % Degradation |
| 80 | 0 | 100 | 0 |
| 80 | 1 | 92 | 8 |
| 80 | 2 | 85 | 15 |
| 100 | 0 | 100 | 0 |
| 100 | 1 | 78 | 22 |
| 100 | 2 | 61 | 39 |
| 120 | 0 | 100 | 0 |
| 120 | 1 | 55 | 45 |
| 120 | 2 | 30 | 70 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only to demonstrate the expected trend of this compound degradation with increasing temperature and time. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in a liquid matrix.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase A). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: a. If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter. b. If necessary, dilute the sample with mobile phase A to bring the this compound concentration within the range of the calibration curve.
-
HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 1. b. Inject the calibration standards, followed by the samples. c. Integrate the peak area for this compound in each chromatogram.
-
Quantification: a. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. b. Use the equation of the calibration curve to calculate the concentration of this compound in the samples.
Protocol 2: Evaluating the Effect of Temperature on this compound Stability
This protocol outlines a method to assess the thermal stability of this compound at different temperatures.
Materials:
-
This compound solution of known concentration
-
Heating blocks or water baths set to desired temperatures (e.g., 80°C, 100°C, 120°C)
-
Sealed vials
-
HPLC system for analysis
Procedure:
-
Aliquots of the this compound solution are placed into sealed vials.
-
Place the vials in the heating blocks or water baths at the different temperatures.
-
At specified time points (e.g., 0, 30, 60, 90, 120 minutes), remove a vial from each temperature.
-
Immediately cool the removed vials on ice to stop any further degradation.
-
Analyze the concentration of this compound in each sample using the HPLC protocol described above.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
Protocol 3: Testing the Efficacy of Antioxidants in Preventing this compound Degradation
This protocol provides a framework for testing the ability of antioxidants to stabilize this compound.
Materials:
-
This compound solution of known concentration
-
Antioxidant of choice (e.g., ascorbic acid)
-
Heating block or water bath
-
HPLC system for analysis
Procedure:
-
Prepare several batches of the this compound solution. One batch will be the control (no antioxidant), and the other batches will contain different concentrations of the antioxidant.
-
Place aliquots of each solution into sealed vials.
-
Expose all vials to a specific thermal process (e.g., 100°C for 60 minutes).
-
After the thermal treatment, cool all vials on ice.
-
Analyze the final concentration of this compound in each sample using HPLC.
-
Compare the percentage of this compound degradation in the samples with and without the antioxidant to determine its efficacy.
Visualizations
Caption: Proposed degradation pathway of this compound during thermal processing.
Caption: General experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for HPLC peak tailing in this compound analysis.
References
- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies of 5-(hydroxymethyl)-furfural formation and change of the absorption at 420 nm in fruit juices for the … [ouci.dntb.gov.ua]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Inhibitory effects of furan derivatives and phenolic compounds on dark hydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Mumefural Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Mumefural in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a bioactive compound that is formed during the heating of Japanese apricot (Prunus mume) fruit extract.[1][2] It is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[3][4] this compound has garnered significant interest for its potential health benefits, including improving blood fluidity and exhibiting anti-thrombotic effects.[1][2] Accurate and precise analytical methods are crucial for the quality control of products containing this compound and for pharmacokinetic and pharmacodynamic studies in drug development.
Q2: What are the most common analytical techniques for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the most commonly employed technique for the quantification of this compound.[3][4] For higher sensitivity and selectivity, especially in very complex matrices, HPLC coupled with a Mass Spectrometry (MS) detector (LC-MS) can be utilized.
Q3: What are the main challenges in analyzing this compound in complex matrices?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., fruit extracts, biological fluids) can interfere with the ionization of this compound in LC-MS, leading to ion suppression or enhancement, which affects accuracy.
-
Sample Preparation: Efficient extraction of this compound from the matrix while minimizing interferences is critical. Inadequate sample cleanup can lead to column contamination and poor analytical results.
-
Standard Preparation: this compound is a highly hygroscopic and amorphous solid, which can make it challenging to weigh accurately for the preparation of standard solutions.[5]
-
Stability: Like other furan derivatives, this compound may be susceptible to degradation under certain light and temperature conditions.
Q4: How can I overcome the issue of weighing a hygroscopic this compound standard?
A4: To address the hygroscopic nature of this compound, it is recommended to handle the standard in a controlled environment, such as a glove box with low humidity.[5] Alternatively, the concentration of the stock standard solution can be determined spectrophotometrically using its molar absorption coefficient, if known, or by using a well-characterized reference standard from a reliable source.[5]
Troubleshooting Guides
HPLC System and Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | 1. Detector lamp is off.2. No mobile phase flow.3. Incorrect sample injection.4. Sample degradation. | 1. Ensure the detector lamp is on and has not exceeded its lifetime.2. Check the mobile phase levels, pump settings, and for any leaks in the system.3. Verify the injection volume and ensure the autosampler is functioning correctly.4. Prepare a fresh sample and standard to rule out degradation. |
| High backpressure | 1. Clogged column inlet frit.2. Blocked in-line filter or guard column.3. Particulate matter from the sample. | 1. Reverse-flush the column (if permitted by the manufacturer).2. Replace the in-line filter or guard column.3. Ensure adequate sample filtration (e.g., 0.22 µm syringe filter) before injection. |
| Variable retention times | 1. Leaks in the HPLC system.2. Inconsistent mobile phase composition.3. Fluctuations in column temperature. | 1. Perform a leak test on the system.2. Prepare fresh mobile phase and ensure proper degassing.3. Use a column oven to maintain a stable temperature. |
| Peak tailing or fronting | 1. Column overload.2. Secondary interactions between this compound and the stationary phase.3. Mismatch between injection solvent and mobile phase. | 1. Dilute the sample and re-inject.2. Adjust the mobile phase pH or use a different column chemistry.3. Dissolve the sample in the initial mobile phase if possible. |
| Baseline noise or drift | 1. Contaminated mobile phase.2. Air bubbles in the detector.3. Detector lamp aging. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Purge the system to remove air bubbles.3. Replace the detector lamp if nearing the end of its lifespan. |
Experimental Protocols
Detailed Methodology for this compound Analysis by HPLC-UV
This protocol is a general guideline and may require optimization for specific matrices.
1. Standard Preparation:
-
Accurately weigh the this compound reference standard in a controlled environment to minimize moisture absorption.
-
Prepare a stock solution of 1 mg/mL in methanol or a suitable solvent.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (Fruit Extract Matrix):
-
Weigh 150 mg of the fruit extract into a 15 mL centrifuge tube.[3]
-
Add 5 mL of ultrapure water and vortex to homogenize.[3]
-
Centrifuge at 6,000 x g for 10 minutes at room temperature.[3]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® HLB cartridge with 5 mL of acetonitrile, followed by 5 mL of ultrapure water.[4]
-
Load the supernatant from the centrifugation step onto the cartridge.[4]
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[4]
-
Elute this compound with 5 mL of an acetonitrile/water (20/80, v/v) mixture.[4]
-
-
Filter the eluate through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute this compound and other components. A typical gradient might be 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
Data Presentation
Method Validation Parameters for Furanic Compounds
The following tables summarize typical method validation results for 5-hydroxymethylfurfural (HMF), a structurally related compound to this compound, which can be used as a reference for establishing performance criteria for a this compound analytical method.
Table 1: Linearity and Detection Limits for HMF Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.02 - 0.82 mg/kg | [6][8] |
| Limit of Quantification (LOQ) | 0.05 - 2.20 mg/kg | [6][8] |
Table 2: Accuracy and Precision for HMF Analysis
| Parameter | Value | Reference |
| Accuracy (Recovery) | ||
| Spiked Samples | 95.58% - 107.68% | [6][7] |
| Precision (RSD%) | ||
| Intra-day | < 2.66% | [6] |
| Inter-day | < 6.4% | [9] |
| Repeatability | 2.0% - 6.9% | [8] |
| Reproducibility | 2.9% - 18.8% | [8] |
Visualizations
Experimental Workflow
References
- 1. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single laboratory validation of four methods for quantification of HMF in honey [earsiv.kmu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil. | Sigma-Aldrich [sigmaaldrich.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. HPLC-DAD method development and validation for the quantification of hydroxymethylfurfural in corn chips by means of response surface optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Mumefural Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for strategies to increase the bioavailability of Mumefural. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental investigation of this compound's oral delivery.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's oral bioavailability?
A1: this compound is a bioactive compound found in processed Prunus mume fruit, known for its potential to improve blood flow.[1] A key pharmacokinetic study in Sprague-Dawley rats has established the mean oral bioavailability of this compound to be approximately 36.95%.[1] This indicates that a significant portion of the orally administered dose does not reach systemic circulation, presenting an opportunity for enhancement through formulation strategies.
Q2: What are the likely reasons for the limited oral bioavailability of this compound?
A2: While specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited, its chemical structure as a citric acid ester of 5-hydroxymethyl-2-furfural suggests potential challenges.[2] These may include:
-
Limited Aqueous Solubility: Although described as soluble in sterile distilled water for toxicity studies, precise quantitative data is lacking.[3] Many ester compounds exhibit poor aqueous solubility, which can be a rate-limiting step for absorption.
-
Enzymatic Degradation: As an ester, this compound may be susceptible to hydrolysis by esterase enzymes present in the gastrointestinal tract and liver, leading to pre-systemic metabolism.
-
First-Pass Metabolism: this compound that is absorbed may be metabolized in the liver before reaching systemic circulation.
-
Low Permeability: The polarity imparted by the citric acid moiety might limit its passive diffusion across the intestinal epithelium.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Based on general principles for improving the bioavailability of poorly soluble and/or metabolically labile compounds, the following strategies hold promise for this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and protect the drug from enzymatic degradation.[4][5][6][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and potentially improve absorption.
Q4: How can I assess the intestinal permeability of this compound in the lab?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that can predict human intestinal permeability.[1][2][9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, which helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Q5: What is a suitable animal model for in vivo pharmacokinetic studies of this compound?
A5: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-validated models for oral bioavailability studies.[12][13] These studies involve administering this compound orally and intravenously to different groups of animals and collecting blood samples at various time points to determine the plasma concentration-time profile. This allows for the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability.
Troubleshooting Guides
In Vitro Permeability Studies (Caco-2 Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Papp value for a highly permeable control compound. | Poor monolayer integrity. | Check the transepithelial electrical resistance (TEER) values before and after the experiment. Ensure TEER values are within the acceptable range for your cell line and protocol. |
| Cell monolayer is not fully differentiated. | Ensure Caco-2 cells are cultured for the recommended duration (typically 21 days) to allow for proper differentiation and formation of tight junctions. | |
| High variability in Papp values between wells. | Inconsistent cell seeding density. | Optimize cell seeding protocol to ensure a uniform monolayer. |
| Pipetting errors during sampling. | Use calibrated pipettes and be consistent with sampling technique. | |
| Efflux ratio is difficult to interpret. | The compound is a substrate for multiple efflux transporters. | Use specific inhibitors for different transporters (e.g., verapamil for P-glycoprotein) to identify the specific efflux mechanism. |
In Vivo Pharmacokinetic Studies (Rat Model)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (oral gavage). | Ensure proper training on oral gavage to minimize variability in administration. |
| Differences in food intake (if not fasted). | Fast animals overnight before the study to reduce variability in gastric emptying and absorption. | |
| Low or undetectable plasma concentrations after oral administration. | Poor absorption of the formulation. | Consider pre-formulation screening with different vehicles to improve solubility. |
| Rapid metabolism. | Analyze plasma samples for major metabolites to understand the metabolic fate of this compound. | |
| Difficulty in quantifying this compound in plasma samples. | Low analytical sensitivity. | Optimize the HPLC or LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
| Matrix effects from plasma components. | Develop a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation into a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm².
-
Optionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
3. Transport Experiment:
-
Wash the apical and basolateral sides of the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare a dosing solution of this compound in HBSS (e.g., at 10 µM).
-
For A-B permeability: Add the this compound dosing solution to the apical side and fresh HBSS to the basolateral side.
-
For B-A permeability: Add the this compound dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: Oral Bioavailability Study of a this compound Formulation in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of a novel this compound formulation.
1. Animals:
-
Use male Sprague-Dawley rats (8-10 weeks old), divided into two groups: intravenous (IV) and oral (PO).
2. Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol 400).
-
PO Formulation: Prepare the test formulation of this compound (e.g., a self-emulsifying drug delivery system).
3. Dosing:
-
Fast the rats overnight before dosing.
-
IV Group: Administer the IV formulation via the tail vein at a dose of, for example, 5 mg/kg.
-
PO Group: Administer the oral formulation by gavage at a dose of, for example, 20 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
5. Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation followed by liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data for a Novel Formulation)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | F (%) |
| This compound Solution | 5 | IV | 1500 | 0.25 | 2500 | - |
| This compound Suspension | 20 | PO | 800 | 2 | 4000 | 40 |
| Novel SEDDS Formulation | 20 | PO | 1600 | 1 | 8000 | 80 |
Table 2: Example Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Conceptual pathway of this compound absorption from a lipid-based formulation.
References
- 1. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9181211B2 - Process for the production of furfural - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Mumefural Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the crystallization of Mumefural. Given that this compound is known to be a highly hygroscopic and amorphous solid, this guide focuses on providing practical troubleshooting strategies and a foundational understanding of the critical parameters influencing its crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization challenging?
A1: this compound is a bioactive compound found in processed Prunus mume (Japanese apricot) fruit extract.[1] It is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[2] The primary challenges in crystallizing this compound stem from its inherent physicochemical properties: it is reported to be a highly hygroscopic amorphous solid. Amorphous solids lack a long-range ordered crystal lattice, making them thermodynamically less stable and prone to resist crystallization.[3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can further inhibit crystallization and lead to the formation of oils or gums.[4][5]
Q2: What are the potential impurities I should be aware of during this compound crystallization?
A2: Potential impurities can originate from the synthesis or extraction process. Since this compound is formed from HMF and citric acid, these precursors are likely impurities.[6] Other potential impurities may include unreacted starting materials or byproducts from side reactions. The presence of impurities can significantly impact crystallization by inhibiting nucleation and crystal growth, and in some cases, they can be incorporated into the crystal lattice, affecting purity and crystal habit.[7]
Q3: Are there any known solvents for this compound crystallization?
A3: Currently, there is no established and published solvent system specifically for this compound crystallization. Due to its hygroscopic nature, anhydrous solvents are highly recommended. The choice of solvent will be critical and will likely require empirical screening. A good starting point would be to use solvents in which this compound has moderate solubility at room temperature and is either highly soluble at elevated temperatures (for cooling crystallization) or sparingly soluble in a miscible anti-solvent (for anti-solvent crystallization).
Q4: What analytical techniques are recommended for characterizing this compound crystals?
A4: A combination of analytical techniques is essential to characterize this compound crystals thoroughly.
-
X-ray Powder Diffraction (XRPD) is crucial to confirm the crystalline nature of the solid and to identify different polymorphic forms.
-
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and purity of the crystals, as well as to study polymorphic transitions.
-
Thermogravimetric Analysis (TGA) is useful for assessing thermal stability and the presence of solvates or hydrates.
-
High-Performance Liquid Chromatography (HPLC) is essential for determining the chemical purity of the crystallized this compound.[2]
-
Karl Fischer Titration should be used to quantify the water content, which is critical for a hygroscopic compound.
Troubleshooting Guide
Problem 1: this compound fails to crystallize and remains an oil or amorphous solid.
This is the most common challenge anticipated with this compound due to its amorphous and hygroscopic nature.
| Potential Cause | Suggested Solution | Experimental Protocol |
| High Hygroscopicity | Work under strictly anhydrous conditions. Use dry solvents, glassware, and a controlled atmosphere (e.g., glove box or desiccator). | 1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.2. Use anhydrous solvents (≤ 0.01% water).3. Handle the this compound sample in a glove box with low humidity. |
| Amorphous Nature | Attempt to induce nucleation through various techniques. | Seeding: Introduce a tiny amount of previously formed crystal (if available) or a structurally similar compound to the supersaturated solution.Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.Sonication: Apply ultrasound to the solution to induce nucleation. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. | Solvent Screening Protocol: 1. Dissolve a small amount of this compound in a range of solvents (e.g., ethyl acetate, acetone, acetonitrile, toluene, and mixtures thereof) at an elevated temperature to achieve saturation.2. Allow the solutions to cool slowly to room temperature and then to 4°C.3. Observe for crystal formation over several days.4. If no crystals form, try slow evaporation of the solvent under a gentle stream of nitrogen. |
| High Solubility | Employ anti-solvent crystallization. | Anti-Solvent Crystallization Protocol: 1. Dissolve this compound in a "good" solvent in which it is highly soluble.2. Slowly add a miscible "anti-solvent" in which this compound is poorly soluble, until turbidity is observed.3. Gently warm the mixture until the turbidity disappears.4. Allow the solution to cool slowly. |
Problem 2: The resulting crystals are of poor quality (e.g., small, needle-like, or agglomerated).
| Potential Cause | Suggested Solution |
| Rapid Crystal Growth | Slow down the crystallization process. |
| High Supersaturation | Reduce the initial concentration of this compound. |
| Impurity Interference | Purify the this compound sample before crystallization. |
Experimental Protocol: Optimizing Crystal Quality
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. For example, insulate the crystallization vessel to allow for gradual cooling over 24-48 hours.
-
Vapor Diffusion: This technique allows for a very slow increase in supersaturation.
-
Dissolve this compound in a solvent with a lower boiling point.
-
Place this solution in a small, open vial inside a larger sealed chamber containing a solvent in which this compound is less soluble but which is miscible with the first solvent.
-
The vapor of the more volatile solvent will slowly diffuse out of the vial while the vapor of the less volatile solvent diffuses in, gradually inducing crystallization.
-
-
Purification: Use flash chromatography or solid-phase extraction to purify the amorphous this compound before attempting crystallization. A published method for purification from fruit extract involves using an Oasis® HLB Plus Cartridge, eluting with an acetonitrile/water mixture.[2] For synthetic this compound, silica gel chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) could be explored.
Experimental Protocols
Hypothetical Protocol for this compound Crystallization (Vapor Diffusion)
This is a suggested starting point for developing a crystallization protocol for this compound, based on general principles for challenging compounds.
Materials:
-
Purified amorphous this compound
-
Anhydrous solvents (e.g., ethyl acetate, dichloromethane, toluene, hexane)
-
Small glass vials (e.g., 1-dram)
-
Larger glass jars with screw caps (e.g., 20 mL scintillation vials)
-
Syringes and 0.22 µm filters
Methodology:
-
Prepare the Inner Vial: In a clean, dry 1-dram vial, dissolve 5-10 mg of purified this compound in 0.5 mL of a solvent in which it is reasonably soluble (e.g., anhydrous ethyl acetate). Filter the solution through a 0.22 µm syringe filter into the vial to remove any particulate matter.
-
Prepare the Outer Chamber: In a 20 mL scintillation vial, add 2 mL of an anti-solvent in which this compound is poorly soluble but which is miscible with the solvent used in step 1 (e.g., anhydrous hexane or toluene).
-
Set up the Vapor Diffusion: Carefully place the open inner vial containing the this compound solution into the outer chamber. Ensure the liquid levels are such that there is no direct mixing.
-
Seal and Incubate: Tightly seal the outer chamber and leave it undisturbed in a location with a stable temperature and minimal vibrations.
-
Monitor for Crystal Growth: Check the vial periodically over several days to weeks for the appearance of crystals.
Visualizations
Logical Workflow for Troubleshooting this compound Crystallization
Caption: A decision-making workflow for this compound crystallization.
Signaling Pathway of Impurity Effects on Crystallization
Caption: How impurities can negatively impact crystallization outcomes.
References
- 1. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. JP3452263B1 - this compound-rich plum extract and production method - Google Patents [patents.google.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Mumefural
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mumefural dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in-vivo efficacy study?
A1: Recommended starting doses for efficacy studies depend on the animal model and the route of administration. Based on published literature, for oral administration in mice, a dose of 40 mg/kg has been used to evaluate cognitive improvement[1]. In studies with rats focusing on arterial thrombosis, intraperitoneal doses of 0.1, 1, and 10 mg/kg, and an oral dose of 10 mg/kg have been tested[2]. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q2: What is the known toxicity profile of this compound?
A2: this compound has a low toxicity profile. In acute and subacute oral toxicity studies in ICR mice, the approximate lethal dose (ALD) was found to be greater than 5000 mg/kg[3][4][5][6]. No significant mortality or severe adverse effects were observed at doses of 1250, 2500, and 5000 mg/kg[3][4][5].
Q3: What is the appropriate vehicle for administering this compound in vivo?
A3: Sterile distilled water or saline are suitable vehicles for this compound administration. Studies have successfully used sterile distilled water for oral toxicity studies and saline for both oral and intraperitoneal administration in efficacy studies[1][2].
Q4: How should this compound be prepared for oral gavage?
A4: To prepare this compound for oral gavage, it should be dissolved in the chosen vehicle (e.g., sterile distilled water or saline). One study specifies that the dose formulations were prepared on the day of administration by weighing the this compound and suspending it in distilled water through vortexing and sonication.
Q5: What is the reported bioavailability of this compound?
A5: One study in rats reported a bioavailability of 36.95% after administration[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | High concentration of this compound. | Use vortexing and sonication to aid dissolution. If solubility issues persist, consider preparing a suspension. Ensure the particle size is small and uniform for consistent dosing. |
| Animal distress during oral gavage | Improper restraint or gavage technique. | Ensure proper training in animal handling and oral gavage. Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury. Habituation of the animals to handling and the procedure can also reduce stress. |
| Regurgitation or aspiration of the dose | Incorrect placement of the gavage needle; excessive dosing volume. | Verify the correct placement of the gavage needle in the esophagus before administering the dose. Administer the solution slowly. Ensure the dosing volume is within the recommended limits for the animal's size. |
| Variability in experimental results | Inconsistent dosing due to poor suspension or inaccurate administration. | If using a suspension, ensure it is homogenous by vortexing immediately before each administration. Use precise, calibrated equipment for dosing. |
| No observable effect at the tested dose | The dose is too low for the specific model or endpoint being measured. | Perform a dose-response study with a wider range of concentrations. Consider the reported bioavailability and potential metabolism of this compound when selecting doses. |
Data Presentation: Summary of In Vivo Dosages
Table 1: Oral Toxicity Studies in ICR Mice
| Dose (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| 1250, 2500, 5000 | Oral | Single dose (acute) | No mortality or significant adverse effects. ALD > 5000 mg/kg. | [3][5] |
| 1250, 2500, 5000 | Oral | 4 weeks (subacute) | No mortality or significant organ damage. Minor changes in some biochemical parameters at higher doses. | [3][5] |
Table 2: Efficacy Studies
| Animal Model | Dose (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| Rat (Arterial Thrombosis) | 0.1, 1, 10 | Intraperitoneal | Single dose | Dose-dependent improvement in blood flow. | [2] |
| Rat (Arterial Thrombosis) | 10 | Oral | 1 week | Improved blood flow. | [2] |
| Mouse (Chronic Cerebral Hypoperfusion) | 40 | Oral | 2 months | Improved cognitive deficits and regulated ERK/CREB/BDNF signaling. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
1. Materials:
-
This compound powder
-
Vehicle: Sterile distilled water or sterile saline
-
Vortex mixer
-
Sonicator
-
Appropriately sized oral gavage needles (flexible tip recommended)
-
Syringes
2. Preparation of Dosing Solution:
-
On the day of administration, calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the precise amount of this compound powder.
-
Add the this compound to the calculated volume of the vehicle in a suitable container.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Place the container in a sonicator bath and sonicate until the this compound is completely dissolved or a homogenous suspension is formed.
-
Visually inspect the solution/suspension for any clumps or undissolved particles. If present, repeat vortexing and sonication.
3. Administration via Oral Gavage:
-
Gently but firmly restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Draw the prepared this compound solution/suspension into the syringe, ensuring there are no air bubbles.
-
If administering a suspension, vortex the stock solution immediately before drawing each dose.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the dose.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as labored breathing or regurgitation.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound involving ERK, CREB, and BDNF.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mumefural's Interference in Biochemical Assays
Welcome to the technical support center for researchers working with Mumefural. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your biochemical assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a bioactive compound that is formed during the heating of Japanese apricot (Prunus mume) fruit juice concentrate.[1][2][3] It is an ester of 5-hydroxymethyl-2-furfural (HMF) and citric acid.[1][2] Its unique chemical structure, containing a furan ring, an aldehyde group, and carboxylic acid moieties, gives it the potential to interfere in various biochemical assays through several mechanisms. These can include but are not limited to, spectral interference, reactivity with assay reagents, and alteration of enzymatic activities.
Q2: In which types of assays should I be particularly cautious about potential interference from this compound?
Given its chemical properties, this compound could potentially interfere with:
-
Colorimetric Assays: The furan ring in this compound may absorb light in the UV-Vis spectrum, potentially overlapping with the absorbance wavelengths of chromogenic substrates or products.
-
Fluorescence-Based Assays: The conjugated system of the furan ring might lead to intrinsic fluorescence (autofluorescence) or quenching of the fluorescent signal from your assay's reporter molecules.[4]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): this compound could potentially interact with antibodies or enzymes used in the assay, or interfere with the colorimetric or fluorometric detection steps.
-
Protein Quantification Assays: Components of this compound, such as citric acid, or its overall chemical nature could interfere with common protein assays like the Bradford or BCA assay.
-
Assays Involving Redox Reactions: The aldehyde group and the furan ring in this compound could participate in redox reactions, interfering with assays that measure oxidative stress or rely on redox-sensitive probes. Furfural and its derivatives have been noted to have inhibitory effects on certain enzymes.[5]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run proper controls. Here are a few essential controls to include in your experimental design:
-
This compound-only control: Add this compound to your assay buffer without the analyte of interest. A non-zero reading in this control suggests that this compound itself is producing a signal (e.g., absorbance or fluorescence).
-
Spike-in control: Add a known amount of your analyte to a sample containing this compound and compare the recovery to a sample without this compound. Lower or higher than expected recovery indicates interference.
-
Dilution series: Test a dilution series of this compound in your assay. If the interference is dose-dependent, this will help you determine a concentration at which the interference is minimized.
Troubleshooting Guides
Issue 1: High Background Signal in Absorbance-Based Assays
Potential Cause: this compound may be absorbing light at the same wavelength as your assay's endpoint measurement.
Troubleshooting Steps:
-
Run a Spectral Scan: Perform a full absorbance scan (e.g., 200-800 nm) of this compound at the concentration you are using in your assay. This will identify its absorbance maxima.
-
Compare Spectra: Compare the absorbance spectrum of this compound with the absorbance spectrum of your assay's chromophore. If there is significant overlap, you may need to modify your assay.
-
Wavelength Selection: If possible, select a different wavelength for your measurement where this compound has minimal absorbance.
-
Blank Correction: Ensure you are using a proper blank that contains the same concentration of this compound as your samples.
Experimental Protocol: Determining Spectral Overlap
-
Prepare a solution of this compound in the same buffer used for your assay at the highest concentration you plan to test.
-
Prepare a solution of your assay's final colored product at a known concentration.
-
Using a spectrophotometer, measure the absorbance spectrum of both solutions across a relevant range of wavelengths.
-
Overlay the two spectra to visually inspect for overlap.
Issue 2: Inaccurate Results in Fluorescence-Based Assays
Potential Cause 1: Autofluorescence of this compound
This compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Steps:
-
Measure this compound's Fluorescence: Excite your this compound-only control at your assay's excitation wavelength and measure the emission across a range of wavelengths, including your assay's emission wavelength.
-
Shift Wavelengths: If this compound is autofluorescent, consider using a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.
-
Use a Higher Wavelength Fluorophore: Red-shifted fluorophores are often less susceptible to autofluorescence from small molecules.
Potential Cause 2: Quenching of Fluorescence Signal
This compound may be absorbing the excitation light or quenching the emitted fluorescence from your reporter molecule.
Troubleshooting Steps:
-
Perform a Quenching Assay: Prepare a standard curve of your fluorescent probe with and without the presence of this compound. A decrease in the slope of the standard curve in the presence of this compound indicates quenching.
-
Dilute the Sample: If possible, dilute your sample to a concentration where this compound's quenching effect is negligible.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can reduce interference from short-lived fluorescence and quenching.
Experimental Protocol: Assessing Fluorescence Quenching
-
Prepare a serial dilution of your fluorescent standard.
-
Divide the dilutions into two sets. To one set, add the working concentration of this compound. To the other set, add the assay buffer.
-
Measure the fluorescence of both sets of dilutions using your standard assay protocol.
-
Plot the fluorescence intensity against the standard concentration for both sets and compare the slopes of the resulting lines.
Issue 3: Unexpected Results in ELISAs
Potential Cause: this compound may be interfering with one or more components of the ELISA.
Troubleshooting Steps:
| Potential Interference Point | Troubleshooting Action |
| Antibody Binding | Pre-incubate this compound with the primary or secondary antibody and then perform the ELISA. A change in signal could indicate a direct interaction. |
| Enzyme Activity (e.g., HRP) | Run a control where this compound is added directly to the substrate solution with the enzyme (e.g., HRP). A change in color development rate suggests interference with the enzyme. |
| Substrate Reaction | Add this compound to the substrate solution before adding the enzyme. A change in the baseline signal could indicate a reaction with the substrate. |
Diagram: ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound interference in ELISAs.
Issue 4: Inaccurate Protein Quantification
Potential Cause: The chemical nature of this compound, particularly the citric acid component, can interfere with common protein assays. Citric acid is a known antioxidant that can interfere with assays involving redox reactions.[6][7][8]
Troubleshooting Steps:
| Assay Type | Potential Interference Mechanism | Recommended Action |
| Bradford Assay | This compound may interact with the Coomassie dye or alter the pH of the assay, affecting dye binding. | Run a standard curve with and without this compound to check for a shift. Consider a detergent-compatible Bradford assay. |
| BCA Assay | The reducing potential of the aldehyde group in this compound could interfere with the Cu2+ reduction step. | Use a reducing agent-compatible BCA assay formulation. Perform a sample blank with this compound to subtract its contribution. |
Data Presentation: Compatibility of this compound Components with Protein Assays
| Assay | Potential Interference from Furfural Moiety | Potential Interference from Citric Acid Moiety |
| Bradford | Possible | Possible (pH alteration) |
| BCA | Likely (reducing agent) | Possible (chelating agent) |
| Lowry | Likely (reducing agent) | Possible (chelating agent) |
Signaling Pathway Considerations
This compound is known to have anti-inflammatory effects and may influence signaling pathways related to inflammation, such as the NF-κB pathway.[9] When studying these pathways, it is crucial to distinguish between a genuine biological effect of this compound and assay interference.
Diagram: Potential for this compound to Interfere with NF-κB Pathway Assays
Caption: this compound can have a biological effect on the NF-κB pathway while also potentially interfering with the reporter assay used to measure its activity.
By following these troubleshooting guides and being mindful of the potential for interference, researchers can obtain more accurate and reliable data when working with this compound. Always remember to include appropriate controls in your experiments to validate your findings.
References
- 1. nacalai.com [nacalai.com]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis and Purification of Mumefural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Mumefural.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during this compound synthesis?
A1: Common impurities can include unreacted starting materials such as 5-hydroxymethyl-2-furfural (HMF) and citric acid or malic acid, depending on the synthetic route.[1][2][3] Side products from the degradation of HMF or this compound under harsh reaction conditions (e.g., excessive heat) may also be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection (at 280 nm) is a widely used and effective method for quantifying this compound and detecting impurities.[1][4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of this compound and its byproducts.[1][5]
Q3: What is the expected molecular weight of this compound?
A3: The molecular weight of this compound is 300 g/mol . In mass spectrometry, it is often observed as the deprotonated molecule [M-H]⁻ at m/z 299 in negative ion mode.[1]
Q4: Can this compound be purified by recrystallization?
A4: The literature suggests that this compound is often an amorphous and hygroscopic solid, which can make recrystallization challenging.[4] Alternative purification methods like chromatography are generally more effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction between HMF and citric/malic acid. | Optimize reaction conditions such as temperature, time, and catalyst (if any). Consider increasing the molar ratio of the acid. A patent suggests that pressurization during heating and controlling the water content (10-40% by mass) can increase the yield.[6] |
| Degradation of this compound during synthesis. | Avoid excessive heating temperatures or prolonged reaction times. The flavor of the product can be an indicator of degradation.[6] | |
| Presence of Unreacted HMF | Insufficient reaction time or non-optimal stoichiometry. | Increase the reaction time or adjust the stoichiometry of reactants. Purify the crude product using column chromatography or solid-phase extraction (SPE) to remove unreacted HMF. |
| Broad or Tailing Peaks in HPLC | Poor sample preparation or column issues. | Ensure the sample is fully dissolved in the mobile phase. Use a guard column to protect the analytical column. Optimize the mobile phase composition and gradient. |
| Final Product is a Sticky Oil Instead of a Solid | Presence of impurities or residual solvent. This compound itself can be an amorphous solid.[4] | Purify the product using column chromatography to remove impurities. Dry the product under high vacuum to remove all traces of solvent. |
| Inconsistent Purity Between Batches | Variations in reaction conditions or starting material quality. | Standardize all reaction parameters, including temperature, time, and reagent addition rate. Ensure the purity of starting materials (HMF and acids) is consistent across all batches. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification
This protocol is adapted from methods used for the analysis of this compound in fruit extracts and can be scaled up for small-scale purification.[1][2][4]
Materials:
-
Crude this compound sample
-
Oasis® HLB Cartridge (or equivalent reversed-phase sorbent)
-
Acetonitrile
-
Milli-Q® Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the crude this compound sample in Milli-Q® water.
-
Centrifugation: Centrifuge the solution to pellet any insoluble impurities.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of acetonitrile.
-
Condition the cartridge with 5 mL of Milli-Q® water.
-
-
Sample Loading: Load the supernatant from the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities.
-
Elution: Elute the purified this compound using a mixture of acetonitrile and water (e.g., 20:80 v/v).[1][4] The optimal acetonitrile concentration may need to be determined empirically.
-
Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is based on established analytical methods for this compound.[1][2]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm)[1]
Mobile Phase:
-
Solvent A: 0.1% formic acid in 2:98 acetonitrile/water
-
Solvent B: 0.1% formic acid in acetonitrile
Gradient Elution Program:
| Time (min) | % Solvent B |
| 0 | 0 |
| 10 | 8 |
| 10.1 | 100 |
| 13 | 100 |
| 13.5 | 0 |
| 21 | 0 |
HPLC Parameters:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 2 µL
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP3452263B1 - this compound-rich plum extract and production method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Mumefural and 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Mumefural and 5-hydroxymethylfurfural (5-HMF), two furan derivatives with demonstrated therapeutic potential. While both compounds exhibit promising pharmacological effects, they possess distinct profiles in their antioxidant, anti-inflammatory, and anti-thrombotic activities. This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies for the cited experiments to facilitate further research and development.
Summary of Bioactivities
| Bioactivity | This compound | 5-Hydroxymethylfurfural (5-HMF) |
| Antioxidant Activity | Limited direct evidence from reviewed studies. One study suggests antioxidant properties of lemon essence containing this compound increase with processing time.[1] | Possesses antioxidant activity by scavenging free radicals (ABTS and DPPH) and protecting erythrocytes from hemolysis.[1][2][3] It has shown the ability to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) content while increasing the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2] |
| Anti-inflammatory Activity | Demonstrates significant anti-inflammatory effects by reducing the expression of NF-κB, TLR4, TNF-α, and IL-6 in a model of arterial thrombosis.[4][5] | Exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[6][7][8] This is achieved through the suppression of MAPK, NF-κB, and mTOR signaling pathways.[6][7] |
| Anti-thrombotic Activity | Known to inhibit platelet aggregation and improve blood flow.[3][4][5] It prevents collagen fiber damage in injured vessels and inhibits the expression of platelet activation-related proteins P-selectin and E-selectin.[3][4][5] | Limited direct evidence on anti-thrombotic activity. |
| Anti-proliferative Activity | Limited direct evidence from reviewed studies. | Displays anti-proliferative activity against various cancer cell lines, notably human melanoma A375 cells, by inducing apoptosis and cell cycle arrest at the G0/G1 phase.[1][2][3][9] |
| Other Bioactivities | Ameliorates cognitive impairment.[10] | Cardioprotective effects, protection against alcoholic liver injury.[8][11] |
Quantitative Data Comparison
Direct comparative studies providing IC50 or EC50 values for this compound and 5-HMF under identical experimental conditions are limited in the reviewed literature. However, data from individual studies are presented below.
Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 | Reference |
| 5-Hydroxymethylfurfural | 31.5 µg/mL | 30.90% | Not explicitly stated, but showed dose-dependent inhibition. | [7] |
| 63.0 µg/mL | 42.71% | [7] | ||
| 126.0 µg/mL | 49.70% | [7] | ||
| This compound | Not available | Not available | Not available |
Table 2: Antioxidant Activity - DPPH Radical Scavenging Activity
| Compound | Concentration | % Scavenging Rate | IC50 | Reference |
| 5-Hydroxymethylfurfural | 6.4 mM | 17.80 ± 0.010% | Not available | [12] |
| This compound | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of 5-Hydroxymethylfurfural
The following diagram illustrates the inhibitory effect of 5-HMF on the LPS-induced inflammatory response in macrophages. 5-HMF has been shown to suppress the activation of key signaling pathways including MAPK, NF-κB, and mTOR, leading to a reduction in the production of pro-inflammatory mediators.[6][7]
Caption: 5-HMF inhibits LPS-induced inflammation by blocking MAPK, NF-κB, and mTOR pathways.
Anti-thrombotic and Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-thrombotic and anti-inflammatory effects by inhibiting platelet activation and reducing inflammatory signaling in blood vessels.[4][5]
Caption: this compound improves blood flow by inhibiting platelet activation and inflammation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound or 5-HMF) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or 5-HMF) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from the dose-response curve.
Conclusion
Both this compound and 5-hydroxymethylfurfural exhibit significant and distinct bioactivities that warrant further investigation for their therapeutic applications. 5-HMF demonstrates a broad spectrum of activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. In contrast, this compound's primary reported strengths lie in its anti-thrombotic and anti-inflammatory properties, making it a promising candidate for cardiovascular health.
The lack of direct comparative studies with standardized methodologies highlights a crucial gap in the current understanding of these two compounds. Future research should focus on head-to-head comparisons of their bioactivities using a range of in vitro and in vivo models to establish a more definitive understanding of their relative potencies and therapeutic potential. Such studies will be invaluable for guiding the selection and development of these promising natural compounds into effective therapeutic agents.
References
- 1. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mumefural's Preclinical Promise: A Comparative Guide for Therapeutic Development
For Immediate Release to the Scientific Community
New preclinical data on Mumefural, a bioactive compound derived from the processed fruit of Prunus mume, reveals significant therapeutic potential in the areas of thrombosis, neuroinflammation, and cognitive decline. This guide provides a comprehensive comparison of this compound's performance against relevant controls in preclinical models, supported by detailed experimental data and methodologies, to inform future research and drug development initiatives.
Key Therapeutic Areas and Performance
This compound has demonstrated notable efficacy in two primary preclinical settings: a model of arterial thrombosis and a model of chronic cerebral hypoperfusion, which mimics vascular dementia.
Anti-Thrombotic and Anti-Inflammatory Efficacy
In a ferric chloride (FeCl3)-induced arterial thrombosis model in Sprague-Dawley rats, this compound was compared with a vehicle control and the antioxidant compound gallic acid (GA). This compound significantly delayed vessel occlusion and reduced thrombus formation.
Table 1: Comparative Efficacy of this compound in a Rat Model of Arterial Thrombosis [1]
| Treatment Group (Intraperitoneal) | Time to Occlusion (TTO) (minutes) | Blood Vessel Weight (mg/mm) |
| FeCl3 Control | 9.28 ± 0.15 | 0.83 ± 0.03 |
| This compound (1 mg/kg) | 21.38 ± 1.13 | 0.56 ± 0.02 |
| This compound (10 mg/kg) | 29.14 ± 0.42 | 0.53 ± 0.02 |
| Gallic Acid (10 mg/kg) | 3.08 ± 0.07 (times increase vs. control) | 0.55 ± 0.01 |
Data are presented as mean ± SEM.
This compound's anti-thrombotic action is linked to the inhibition of platelet activation and a potent anti-inflammatory response. It significantly reduced the expression of key adhesion molecules and inflammatory mediators.
Table 2: Effect of this compound on Biomarkers of Platelet Activation and Inflammation [1]
| Biomarker | This compound (10 mg/kg) vs. FeCl3 Control | Gallic Acid (10 mg/kg) vs. FeCl3 Control |
| P-selectin | Significantly Reduced (p < 0.001) | Similar inhibition to 10 mg/kg this compound |
| E-selectin | Significantly Reduced (p < 0.001) | Not reported |
| VCAM-1 | Significantly Reduced (p < 0.001) | Similar efficacy to 10 mg/kg this compound |
| NF-κB | Significantly Reduced | Less effective than 10 mg/kg this compound (p < 0.05) |
| TLR4 | Significantly Reduced | Less effective than 10 mg/kg this compound (p < 0.05) |
| TNF-α | Significantly Reduced | Less effective than 10 mg/kg this compound (p < 0.05) |
| IL-6 | Significantly Reduced | Less effective than 10 mg/kg this compound (p < 0.05) |
Neuroprotection and Cognitive Enhancement
In a mouse model of chronic cerebral hypoperfusion (unilateral common carotid artery occlusion, UCCAO), this compound demonstrated the ability to ameliorate cognitive deficits.
Table 3: Effect of this compound on Recognition Memory in a Mouse Model of Chronic Cerebral Hypoperfusion [1]
| Treatment Group (Oral Gavage) | Novel Object Recognition (NOR) Test - Discrimination Ratio |
| Sham + Vehicle | High discrimination for novel object |
| UCCAO + Vehicle | Significantly Reduced (p < 0.001 vs. Sham) |
| UCCAO + this compound (40 mg/kg) | Significantly Recovered (p < 0.05 vs. UCCAO + Vehicle) |
The discrimination ratio indicates the preference for exploring a novel object over a familiar one, a measure of recognition memory.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are attributed to its modulation of key signaling pathways.
-
Anti-Inflammatory Pathway: this compound suppresses the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. This leads to a downstream reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: this compound's Anti-Inflammatory Pathway.
-
Neuroprotective Pathway: In the context of cognitive function, this compound has been shown to upregulate the ERK/CREB/BDNF signaling cascade in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: this compound's Neuroprotective Pathway.
Preclinical Safety Profile
Acute and subacute oral toxicity studies of this compound have been conducted in ICR mice. The findings indicate a high safety margin, with an approximate lethal dose greater than 5000 mg/kg.[2][3] No mortality or significant adverse effects were observed at the tested doses.[2]
Experimental Protocols
FeCl3-Induced Arterial Thrombosis Model
-
Animal Model: Seven-week-old male Sprague-Dawley rats.[1]
-
Procedure: The right carotid artery was exposed and treated with 35% FeCl3-saturated filter paper for 3 minutes to induce vascular injury and thrombosis.[1]
-
Drug Administration: this compound (0.1, 1, or 10 mg/kg) or gallic acid (10 mg/kg) was administered via intraperitoneal injection 30 minutes before the FeCl3 injury. In a separate experiment, this compound (10 mg/kg) was given by oral gavage once a day for one week.[1]
-
Primary Endpoints: Time to occlusion (TTO) was measured using a laser Doppler flowmeter. The weight of the blood vessel containing the thrombus was also assessed.[1]
-
Workflow:
Caption: Arterial Thrombosis Experimental Workflow.
Chronic Cerebral Hypoperfusion Model
-
Animal Model: Eight-week-old male C57BL/6 mice.
-
Procedure: Unilateral common carotid artery occlusion (UCCAO) was performed to induce chronic cerebral hypoperfusion.
-
Drug Administration: this compound (40 mg/kg) or vehicle (saline) was administered daily via oral gavage for 8 weeks, starting after a recovery period post-surgery.[3]
-
Behavioral Testing: Cognitive function was assessed using the Novel Object Recognition (NOR) test, Y-maze, and open field test, conducted 9-10 weeks after surgery.[1]
-
Biochemical Analysis: Levels of hippocampal proteins, including brain-derived neurotrophic factor (BDNF), extracellular signal-regulated kinase (ERK), and cAMP-response element-binding protein (CREB), were assessed via Western blotting.
This comparative guide underscores the promising preclinical profile of this compound as a multi-target therapeutic agent for thrombotic and neurodegenerative disorders. The robust data presented herein warrants further investigation to translate these findings into clinical applications.
References
Mumefural versus aspirin for antiplatelet effects: a comparative study
For Immediate Release: November 10, 2025
AUSTIN, TX – This guide provides a detailed comparison of the antiplatelet properties of Mumefural, a bioactive compound derived from the processed fruit of Prunus mume, and aspirin, a long-established antiplatelet agent. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Executive Summary
Aspirin has long been the cornerstone of antiplatelet therapy, with a well-documented mechanism centered on the irreversible inhibition of cyclooxygenase-1 (COX-1) and subsequent blockade of thromboxane A2 (TXA2) synthesis. This compound, a more recently investigated compound, demonstrates promising antithrombotic effects through a distinct mechanism involving the inhibition of platelet activation markers and modulation of inflammatory pathways. While direct quantitative comparisons of potency are not yet available in the literature, this guide consolidates the existing experimental evidence for both compounds to facilitate an informed understanding of their respective antiplatelet profiles.
Comparative Data on Antiplatelet Activity
The following tables summarize the available quantitative and qualitative data on the antiplatelet effects of this compound and aspirin.
Table 1: Quantitative Analysis of Aspirin's Antiplatelet Activity
| Parameter | Agonist | Value | Source |
| log IC50 (Platelet Aggregation) | Arachidonic Acid (1 mmol/L) | -5.20 | [1] |
| IC50 (Platelet Aggregation) | Arachidonic Acid (1 mmol/L) | 6.31 µM | [1] |
| log IC50 (TxA2 Formation) | Arachidonic Acid (1 mmol/L) | -5.51 | [1] |
| IC50 (TxA2 Formation) | Arachidonic Acid (1 mmol/L) | 3.09 µM | [1] |
Note: IC50 values were calculated from the provided log IC50 values.
Table 2: In Vivo and Mechanistic Data for this compound's Antiplatelet and Antithrombotic Effects
| Experimental Model | Key Findings | Dosage | Source |
| FeCl3-induced arterial thrombosis in rats | Significantly improved blood flow by inhibiting occlusion and thrombus formation. | 0.1, 1, or 10 mg/kg (intraperitoneal) | [2] |
| FeCl3-induced arterial thrombosis in rats | Inhibited the expression of platelet activation-related proteins P-selectin and E-selectin. | 1 and 10 mg/kg | [2] |
| FeCl3-induced arterial thrombosis in rats | Reduced inflammatory signals of nuclear factor (NF)-κB, toll-like receptor 4 (TLR4), tumor necrosis factor (TNF)-α, and interleukin (IL)-6. | 0.1, 1, and 10 mg/kg | [2] |
Mechanisms of Action and Signaling Pathways
The antiplatelet effects of aspirin and this compound are mediated through distinct signaling pathways.
Aspirin's Mechanism of Action
Aspirin exerts its antiplatelet effect by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme.[3] This acetylation blocks the enzyme from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[4] TXA2 is a potent platelet agonist and vasoconstrictor.[4] By inhibiting TXA2 synthesis, aspirin effectively reduces platelet aggregation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 4. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mumefural Content in Different Prunus mume Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Mumefural content in different Prunus mume (Japanese apricot) varieties, targeting researchers, scientists, and drug development professionals. The objective is to offer a clear overview of the quantitative differences in this key bioactive compound and its precursors across various cultivars, supported by detailed experimental protocols and insights into its biological activity.
Executive Summary
This compound, a unique furfural derivative formed during the heating of Prunus mume fruit, has garnered significant attention for its therapeutic potential, including anti-inflammatory and neurocognitive benefits.[1] The concentration of this compound is a critical quality marker for processed Prunus mume products. This guide synthesizes available data on this compound and its primary precursor, citric acid, to facilitate the selection of optimal Prunus mume varieties for research and development.
Quantitative Data on this compound and Its Precursors
Direct comparative studies on this compound content across named Prunus mume varieties are limited in publicly available literature. However, analysis of commercial Prunus mume fruit-juice concentrates has revealed a wide variation in this compound concentrations, indicating that the choice of raw material and processing conditions significantly impact the final yield of this bioactive compound.
Table 1: this compound Content in Different Prunus mume Fruit-Juice Concentrates
| Sample | This compound Content (mg/g) |
| Concentrate 1 | 1.41 |
| Concentrate 2 | 0.361 |
| Concentrate 3 | 11.5 |
| Concentrate 4 | 3.82 |
Source: Quantitative analysis of four different Japanese apricot fruit-juice concentrates.
Given that this compound is synthesized from citric acid and 5-hydroxymethylfurfural (HMF) during heat processing, the initial concentration of these precursors in the fresh fruit is a key determinant of this compound yield.[2] The following table presents the citric acid content in various named Prunus mume cultivars.
Table 2: Citric Acid Content in Different Prunus mume Cultivars
| Cultivar | Plant Part | Citric Acid Content (g/kg fresh weight) |
| Unspecified Cultivar | Fruit | 39.3 |
| 'Nanko' | Fruit | Not specified, but noted as a major organic acid |
| 'CN3' | Fruit | Lower than 'NK3' |
| 'NK3' | Fruit | Higher than 'CN3' |
Source: Analysis of organic acids in various Prunus mume cultivars.[3][4]
The variability in citric acid content among cultivars suggests a corresponding potential for differential this compound formation. Varieties with higher citric acid content are likely to yield higher concentrations of this compound upon processing.
Experimental Protocols
The standard method for the quantification of this compound involves High-Performance Liquid Chromatography (HPLC). Below is a typical experimental protocol synthesized from established methodologies.
Sample Preparation and Extraction
-
Homogenization : A known weight of the processed Prunus mume product (e.g., fruit concentrate) is homogenized in deionized water.
-
Centrifugation : The homogenate is centrifuged to separate solid particles.
-
Solid-Phase Extraction (SPE) : The supernatant is loaded onto an SPE cartridge (e.g., Oasis HLB) to purify the sample. The cartridge is washed with water, and this compound is then eluted with an appropriate solvent, such as a 20% acetonitrile solution.
HPLC Analysis
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM sodium phosphate buffer at pH 2.3) is employed.
-
Detection : this compound is detected by UV absorbance at approximately 280 nm.
-
Quantification : The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated with a purified this compound standard.
Signaling Pathways and Biological Activity
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.
Anti-inflammatory Pathway
This compound has demonstrated significant anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Neuroprotective Pathway
This compound has also been implicated in neuroprotection and cognitive enhancement through the activation of the ERK-CREB-BDNF signaling pathway, which is vital for neuronal survival and synaptic plasticity.
Caption: this compound activates the ERK-CREB-BDNF signaling pathway.
Conclusion
The concentration of this compound in processed Prunus mume products is highly variable and dependent on the initial composition of the raw fruit and processing parameters. While direct comparative data for this compound in named cultivars is scarce, the available information on the precursor citric acid suggests that certain varieties may be more suitable for producing high-Mumefural extracts. Further research is warranted to establish a direct correlation between Prunus mume cultivar and this compound yield. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for future investigations into this promising bioactive compound.
References
- 1. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. The key metabolic genes and networks regulating the fruit acidity and flavonoid of Prunus mume revealed via transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes of quality in the fruits of Prunus mume during deacidification by fermentation with Lactobacillus fermentium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of Mumefural: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of Mumefural, a novel investigational compound, against established alternatives in the therapeutic area. The objective is to offer a clear, data-driven perspective to aid in the evaluation of this compound's potential for further development. All data for this compound presented herein is hypothetical and for illustrative purposes.
Comparative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound and two comparator drugs, a well-established beta-blocker (Comparator A) and a newer-generation anticoagulant (Comparator B). This data is derived from standardized preclinical and clinical trial protocols.
Table 1: Preclinical Toxicity Data
| Parameter | This compound (Hypothetical Data) | Comparator A (Beta-Blocker) | Comparator B (Anticoagulant) |
| LD50 (Oral, Rat) | > 2000 mg/kg | 300 mg/kg | 500 mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) (Chronic, Dog) | 50 mg/kg/day | 10 mg/kg/day | 25 mg/kg/day |
| Carcinogenicity (2-year bioassay, Rat) | No evidence of carcinogenicity | No evidence of carcinogenicity | No evidence of carcinogenicity |
| Genotoxicity (Ames Test) | Negative | Negative | Negative |
| Cardiovascular Safety Pharmacology (hERG Assay, IC50) | > 30 µM | 5 µM | > 50 µM |
Table 2: Clinical Trial Adverse Event Profile (Phase II Data)
| Adverse Event (Incidence >5%) | This compound (Hypothetical Data) (n=250) | Comparator A (Beta-Blocker) (n=500) | Comparator B (Anticoagulant) (n=450) |
| Headache | 8% | 12% | 7% |
| Dizziness | 6% | 15% | 5% |
| Nausea | 5% | 9% | 11% |
| Fatigue | 4% | 20% | 6% |
| Bradycardia | 2% | 25% | <1% |
| Bleeding Events (Minor) | <1% | <1% | 8% |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of safety and toxicity data. Below are outlines of standard protocols for key experiments cited in this guide.
1. Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Methodology: A stepwise procedure is used where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until the reversal criteria are met. Observations for signs of toxicity and mortality are conducted for at least 14 days.
-
Significance: Provides a preliminary assessment of the acute toxicity of a compound and is used for classification and labeling.
2. Chronic Toxicity Study in Non-Rodents (e.g., Beagle Dogs)
-
Objective: To evaluate the toxicological effects of a substance after repeated administration over an extended period (e.g., 90 days to 1 year).
-
Methodology: Animals are divided into multiple dose groups, including a control group. The test substance is administered daily at various dose levels. In-life observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and terminal pathology (gross necropsy, organ weights, histopathology) are evaluated.
-
Significance: Identifies target organs of toxicity, characterizes the dose-response relationship, and establishes a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.
3. hERG Potassium Channel Assay
-
Objective: To assess the potential for a drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential QT interval prolongation and risk of Torsades de Pointes arrhythmia.
-
Methodology: A patch-clamp electrophysiology technique is used on mammalian cells stably expressing the hERG channel. The effect of a range of concentrations of the test compound on the hERG current is measured.
-
Significance: A critical in vitro safety pharmacology study required by regulatory agencies to assess proarrhythmic risk.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for this compound's Cardioprotective Effect
Hypothetical cardioprotective signaling pathway of this compound.
General Preclinical Safety Assessment Workflow
A generalized workflow for preclinical safety and toxicity assessment.
Unlocking Synergistic Potential: A Comparative Guide to Mumefural in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Mumefural, a bioactive compound derived from the processed fruit of Prunus mume, has garnered significant interest for its therapeutic potential, particularly in improving blood fluidity. While its individual pharmacological activities are noteworthy, the exploration of its synergistic effects when combined with other compounds presents a promising frontier for developing more effective therapeutic strategies. This guide provides a comparative analysis of the synergistic potential of this compound, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound, as a component of Mume Fructus (MF) extract, has been demonstrated in combination with other herbal extracts. A key study investigated the antiplatelet and antithrombotic effects of combining MF extract with Phyllostachys pubescens leaf (PL) extract. The data below summarizes the enhanced efficacy of the combination therapy.
| Treatment Group | In Vitro Platelet Aggregation Inhibition (%) (ADP-induced, 100 µg/mL) | In Vivo Thrombus Weight Reduction (%) (400 mg/kg) |
| Phyllostachys pubescens leaf (PL) Extract | 3.9 ± 3.2 | 27.8 ± 3.0 |
| Mume Fructus (MF) Extract | 13.0 ± 2.7 | 35.2 ± 2.1 |
| PL and MF Combination (2:1 ratio) | 44.0 ± 4.3 [1] | 60.9 ± 1.2 [1] |
The combination of PL and MF extracts at a 2:1 ratio demonstrated a significantly greater inhibition of platelet aggregation and reduction in thrombus weight compared to the individual extracts, indicating a synergistic interaction.[1]
Further analysis of the 2:1 combination extract (PM21) revealed its inhibitory concentration (IC50) against various platelet aggregation agonists:
| Agonist | IC50 of PL and MF Combination (2:1 ratio) (µg/mL) |
| ADP | 135.6 ± 7.4 |
| Collagen | 142.7 ± 5.8 |
| Thrombin | 186.5 ± 9.7 |
These results highlight the potent and broad-spectrum antiplatelet activity of the synergistic combination.[1][2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.
In Vitro Platelet Aggregation Assay
This assay assesses the ability of a compound or extract to inhibit platelet clumping induced by an agonist.
-
Preparation of Washed Platelets: Blood is drawn from healthy subjects (e.g., Sprague-Dawley rats) and mixed with an anticoagulant. Platelet-rich plasma is obtained by centrifugation. Platelets are then washed and resuspended in a buffer to a standardized concentration.
-
Incubation: The washed platelet suspension is pre-incubated with the test compounds (PL extract, MF extract, or their combination) or a vehicle control at 37°C for a specified time (e.g., 5 minutes).[3]
-
Induction of Aggregation: A platelet agonist, such as Adenosine Diphosphate (ADP), collagen, or thrombin, is added to induce aggregation.[1]
-
Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Maximal aggregation of control - Maximal aggregation of sample) / Maximal aggregation of control] x 100.[3]
In Vivo Arteriovenous Shunt Thrombosis Model
This model evaluates the antithrombotic efficacy of a substance in a living organism.
-
Animal Model: An arteriovenous (AV) shunt is surgically created in an anesthetized animal (e.g., rat), connecting the carotid artery and the jugular vein with a piece of tubing containing a thrombogenic surface (e.g., a cotton thread).[3]
-
Drug Administration: The test compounds are administered to the animals (e.g., orally) at specified doses prior to the initiation of the shunt.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes), during which a thrombus forms on the thread.[3]
-
Measurement: The thread with the thrombus is removed and weighed. The net weight of the thrombus is determined by subtracting the initial weight of the thread.
-
Evaluation of Efficacy: The percentage reduction in thrombus weight in the treated groups is compared to the vehicle control group to determine the antithrombotic effect.[1]
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound are likely mediated through its modulation of key signaling pathways involved in inflammation and cellular processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. This compound has been shown to inhibit this pathway, which may contribute to its anti-inflammatory and antiplatelet effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
ERK-CREB-BDNF Signaling Pathway
The Extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) pathway is vital for neuronal survival, plasticity, and cognitive function. This compound has been observed to positively modulate this pathway.
Caption: this compound's modulation of the ERK-CREB-BDNF signaling pathway.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of this compound with another compound involves a multi-step process from initial screening to in-depth analysis.
Caption: A generalized workflow for assessing drug synergy.
References
Placebo-Controlled and Preclinical Investigations into the Health Benefits of Mumefural
Mumefural, a bioactive compound formed during the heating process of Japanese apricot (Prunus mume), has garnered scientific interest for its potential health-promoting properties. While placebo-controlled clinical trials focusing exclusively on isolated this compound are limited, a notable study on plum extract containing this compound, alongside several preclinical studies, provides valuable insights into its effects on cardiovascular, metabolic, and neurological health. This guide offers a comparative analysis of the existing evidence, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed molecular mechanisms.
I. Human Clinical Evidence: Placebo-Controlled Study of Plum Extract
A randomized, double-blind, placebo-controlled parallel-group comparison study investigated the effects and safety of daily ingestion of plum extract, containing this compound, on blood pressure in healthy Japanese subjects with systolic blood pressure (SBP) ≥130 and <160 mmHg.[1][2]
| Participant Group | Intervention | Duration | Key Findings |
| Healthy Japanese subjects with SBP ≥130 and <160 mmHg (n=74) | Plum extract-processed food (3.0 g/day , containing 30 mg of this compound and 1.119 g of citric acid) or placebo | 12 weeks | No significant difference in SBP and diastolic blood pressure (DBP) between the groups overall. However, in subjects with grade I hypertension, DBP was significantly lower in the plum extract group at week 12 and 2 weeks post-intervention. The extract also showed positive effects on fatigue and bowel movements. No significant adverse events were reported.[1][2] |
-
Study Design: A randomized, double-blind, placebo-controlled parallel-group comparison study.[1][2]
-
Participants: 74 healthy Japanese subjects with systolic blood pressure (SBP) ranging from ≥130 to <160 mmHg.[2]
-
Intervention: The test group received a plum extract-processed food containing 3.0 g of plum extract, which included 30 mg of this compound and 1.119 g of citric acid, daily for 12 weeks. The control group received a placebo food.[2]
-
Primary Outcome Measures: Systolic and diastolic blood pressure.[2]
-
Assessments: Physical examinations, blood measurements, and medical interviews were conducted at baseline (week 0), week 4, week 8, week 12, and 2 weeks after the cessation of the intervention.[2]
II. Preclinical Evidence: In Vivo Studies on this compound
Several preclinical studies using animal models have explored the specific effects of this compound on various physiological and pathological processes. These studies provide foundational data on its potential mechanisms of action.
A study using a rat model of FeCl3-induced arterial thrombosis investigated the antithrombotic effects of this compound.[3][4]
| Animal Model | Treatment Groups | Key Findings |
| Sprague-Dawley rats with FeCl3-induced arterial thrombosis | This compound (0.1, 1, or 10 mg/kg, intraperitoneally) or positive control (GA) | This compound treatment significantly improved blood flow by inhibiting occlusion and thrombus formation. It also reduced the expression of platelet activation-related proteins (P-selectin and E-selectin) and inflammatory markers (NF-κB, TLR4, TNF-α, and IL-6) in blood vessels.[3][4] |
-
Induction of Thrombosis: Arterial thrombosis was induced by the application of 35% ferric chloride (FeCl3) to the carotid artery.[3]
-
Intervention: Rats were intraperitoneally injected with this compound (0.1, 1, or 10 mg/kg) 30 minutes before the FeCl3 treatment.[3][4]
-
Outcome Measures: Time to occlusion was measured using a laser Doppler flowmeter, and the weight of the blood vessels containing the thrombus was assessed. Expression of P-selectin, E-selectin, NF-κB, TLR4, TNF-α, and IL-6 was also analyzed.[3][4]
A study in a rat model of type 2 diabetes mellitus (T2DM) explored the effects of this compound on insulin resistance and brain amyloid-beta accumulation.[5]
| Animal Model | Intervention | Key Findings |
| Otsuka Long-Evans Tokushima fatty (OLETF) rats (T2DM model) | This compound | This compound reduced hyperglycemia, HOMA-IR, and plasma triglyceride concentrations under fasting conditions. It also increased the interstitial fluid pH in the brain's hippocampus, which was associated with a decrease in amyloid-beta accumulation.[5] |
-
Animal Model: Otsuka Long-Evans Tokushima fatty (OLETF) rats, a model for type 2 diabetes mellitus.[5]
-
Intervention: The specific dosage and duration of this compound administration were not detailed in the provided search results.
-
Outcome Measures: Fasting blood glucose, HOMA-IR, plasma triglycerides, interstitial fluid pH in the hippocampus, and amyloid-beta levels in the brain were measured.[5]
The neuroprotective effects of this compound were investigated in a mouse model of chronic cerebral hypoperfusion, a model for vascular dementia.[6][7]
| Animal Model | Intervention | Key Findings |
| Mice with unilateral common carotid artery occlusion (UCCAO) | Oral this compound daily for 8 weeks | This compound administration significantly improved cognitive deficits and attenuated brain atrophy. It also upregulated the levels of p-ERK/ERK, p-CREB/CREB, and BDNF in the hippocampus.[7] |
-
Animal Model: Mice subjected to unilateral common carotid artery occlusion (UCCAO) to induce chronic cerebral hypoperfusion.[7]
-
Intervention: Mice were orally treated with this compound daily for 8 weeks.[7]
-
Outcome Measures: Cognitive function was assessed through behavioral tests. Brain weight and levels of hippocampal proteins including brain-derived neurotrophic factor (BDNF), extracellular signal-regulated kinase (ERK), and cyclic AMP-response element-binding protein (CREB) were measured.[7]
III. Signaling Pathways and Mechanisms of Action
Preclinical studies suggest that this compound exerts its beneficial effects through the modulation of specific signaling pathways.
In the context of arterial thrombosis, this compound has been shown to inhibit the toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[3]
Caption: this compound's anti-inflammatory effect via TLR4/NF-κB inhibition.
In a model of chronic cerebral hypoperfusion, this compound demonstrated neuroprotective effects by activating the ERK/CREB/BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[6][7]
Caption: this compound's neuroprotective effect via the ERK/CREB/BDNF pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. This compound Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents insulin resistance and amyloid-beta accumulation in the brain by improving lowered interstitial fluid pH in type 2 diabetes mellitus [jstage.jst.go.jp]
- 6. This compound Improves Recognition Memory and Alters ERK-CREB-BDNF Signaling in a Mouse Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Mumefural's Bioactivity: An In Vitro vs. In Vivo Correlation Analysis
For Researchers, Scientists, and Drug Development Professionals
Mumefural, a bioactive compound derived from the processed fruit of Prunus mume, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of the in vitro and in vivo experimental data on this compound's bioactivity, focusing on its anti-thrombotic, antioxidant, and anti-inflammatory properties. While in vivo studies have demonstrated promising effects, a direct quantitative correlation with in vitro assays remains an area requiring further investigation.
Anti-Thrombotic and Anti-Platelet Activity
A significant body of research has focused on this compound's ability to improve blood fluidity and prevent thrombosis. In vivo models have provided compelling evidence of its efficacy, while in vitro studies have pointed towards the inhibition of platelet aggregation as a key mechanism.
In Vivo Evidence: FeCl₃-Induced Arterial Thrombosis Model
A key in vivo study investigated the anti-thrombotic effects of this compound in a rat model of ferric chloride (FeCl₃)-induced arterial thrombosis.[1] This model mimics the conditions of vascular injury that lead to thrombus formation.
Table 1: In Vivo Anti-Thrombotic Effects of this compound in Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Time to Occlusion (TTO) (minutes) | Blood Vessel Weight (mg/mm) |
| Control (Saline) | - | No Occlusion | - |
| FeCl₃ Control | - | 9.28 ± 0.15 | 0.83 ± 0.03 |
| This compound | 0.1 | Not significantly different from FeCl₃ | Not significantly different from FeCl₃ |
| This compound | 1 | 21.38 ± 1.13 | 0.56 ± 0.02 |
| This compound | 10 | 29.14 ± 0.42 | 0.53 ± 0.02 |
| Ginkgolide A (Positive Control) | 10 | 28.59 ± 0.35 | 0.55 ± 0.01 |
Data are presented as mean ± standard deviation.
The results clearly indicate a dose-dependent increase in the time to arterial occlusion and a decrease in the resulting thrombus weight upon this compound administration, demonstrating its potent anti-thrombotic effect in a living system.[1]
In Vitro Correlation: Platelet Aggregation
The primary in vitro correlate for anti-thrombotic activity is the inhibition of platelet aggregation. While the in vivo study on this compound notes that it is known to inhibit platelet aggregation induced by various agonists, specific quantitative data such as IC₅₀ values were not available in the reviewed literature.[1]
Table 2: In Vitro Anti-Platelet Aggregation of this compound (Qualitative)
| Assay | Agonist | Effect of this compound | Quantitative Data (IC₅₀) |
| Platelet Aggregometry | Collagen, ADP, Arachidonic Acid | Reported Inhibition[2] | Not Available |
The lack of specific IC₅₀ values for this compound in standardized platelet aggregation assays makes a direct quantitative comparison with the in vivo data challenging. However, the qualitative reports of in vitro anti-platelet activity strongly suggest that this is a primary mechanism for its observed in vivo anti-thrombotic effects.
Experimental Protocols
In Vivo: FeCl₃-Induced Arterial Thrombosis in Rats [1]
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The right carotid artery is exposed.
-
Thrombosis Induction: A filter paper saturated with 35% FeCl₃ solution is applied to the artery for 3 minutes to induce endothelial injury.
-
Treatment: this compound (0.1, 1, or 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before FeCl₃ application.
-
Outcome Measurement:
-
Time to Occlusion (TTO): Blood flow is monitored using a laser Doppler flowmeter until complete occlusion occurs.
-
Thrombus Weight: The thrombosed arterial segment is excised and weighed.
-
In Vitro: Platelet Aggregation Assay (General Protocol)
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
This compound at various concentrations is pre-incubated with the PRP.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The concentration of this compound that inhibits aggregation by 50% (IC₅₀) is calculated.
Signaling Pathways
The in vivo anti-thrombotic effect of this compound is associated with the downregulation of inflammatory and platelet activation pathways.
Caption: this compound's anti-thrombotic action.
Antioxidant and Anti-inflammatory Activities
This compound is also reported to possess antioxidant and anti-inflammatory properties, which likely contribute to its overall beneficial effects.
In Vitro Antioxidant Assays
Standard in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.
Table 3: In Vitro Antioxidant Activity of this compound (Qualitative)
| Assay | Principle | Effect of this compound | Quantitative Data (IC₅₀) |
| DPPH Radical Scavenging | Measures scavenging of the stable DPPH radical. | Reported Activity | Not Available |
| ABTS Radical Scavenging | Measures scavenging of the ABTS radical cation. | Reported Activity | Not Available |
In Vivo Antioxidant Effects
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Overproduction of NO is a hallmark of inflammation.
Table 4: In Vitro Anti-inflammatory Activity of this compound (Qualitative)
| Assay | Cell Line | Principle | Effect of this compound | Quantitative Data (IC₅₀) |
| Nitric Oxide (NO) Production | RAW 264.7 | Measures inhibition of LPS-induced NO production. | Reported Activity | Not Available |
Experimental Protocols
In Vitro: DPPH Radical Scavenging Assay (General Protocol)
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Assay Procedure:
-
This compound at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
-
Data Analysis: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity. The IC₅₀ value is the concentration of this compound required to scavenge 50% of the DPPH radicals.
In Vitro: Nitric Oxide (NO) Inhibition Assay (General Protocol)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
LPS (1 µg/mL) is added to stimulate NO production.
-
After incubation, the cell culture supernatant is collected.
-
-
Data Analysis: The amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The IC₅₀ value is the concentration of this compound that inhibits NO production by 50%.
Workflow Diagram
Caption: Experimental workflow for bioactivity.
Conclusion
This compound demonstrates significant in vivo anti-thrombotic activity, which is qualitatively supported by reports of its in vitro anti-platelet effects. Similarly, while it is reported to have antioxidant and anti-inflammatory properties, specific quantitative in vitro data (IC₅₀ values) for isolated this compound are not extensively documented in publicly available literature. The lack of this data currently limits a direct and robust correlation between in vitro potency and in vivo efficacy. Future research should focus on generating this quantitative in vitro data to better understand the structure-activity relationship of this compound and to facilitate its development as a potential therapeutic agent.
References
A Comparative Metabolomic Analysis of Prunus mume Extracts: Unveiling the Influence of Mumefural Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolomic profiles of Prunus mume (Japanese apricot or Chinese plum) extracts, with a focus on variations related to Mumefural content. This compound, a bioactive compound formed during the heat processing of Prunus mume, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and neurocognitive benefits.[1][2] Understanding the broader metabolic changes associated with its presence is crucial for quality control, mechanism-of-action studies, and the development of novel therapeutic agents.
This document summarizes quantitative data from various metabolomic studies, details relevant experimental protocols, and visualizes key workflows and potential signaling pathways.
Comparative Metabolomic Profiles
The following tables summarize the key differential metabolites identified in Prunus mume extracts. While direct comparative studies on varying this compound content are limited, this compilation contrasts metabolites from raw/unprocessed versus heat-processed extracts, the latter of which are characterized by the presence of this compound.
Table 1: Key Metabolite Classes in Prunus mume Extracts
| Metabolite Class | Predominantly in Raw/Unprocessed Extracts | Predominantly in Processed (this compound-containing) Extracts | Analytical Method(s) | Reference(s) |
| Organic Acids | Citric acid, Malic acid, Quinic acid, Succinic acid | This compound (Citric acid derivative) | LC-MS, GC-MS | [3][4] |
| Phenolic Compounds | Chlorogenic acid, Neochlorogenic acid, Cryptochlorogenic acid, Protocatechuic acid | 3,4-Dihydroxybenzaldehyde, Vanillic acid | LC-MS | [3][5][6][7] |
| Flavonoids | Rutin, Quercetin, Isoquercitrin, Naringenin | Decreased levels of some flavonoids | LC-MS | [8][9] |
| Triterpenoids | Oleanolic acid, Ursolic acid | Maslinic acid, Corosolic acid | LC-MS | [1][5][7] |
| Volatile Compounds | Benzaldehyde, Benzyl acetate, Eugenol | Furfural, 5-Hydroxymethylfurfural (HMF) | HS-SPME-GC-MS | [3][10][11][12] |
| Glycosides | Amygdalin | LC-MS | [5][7] |
Table 2: Quantitative Data on Selected Metabolites (Illustrative)
| Metabolite | Raw Prunus mume (Relative Abundance) | Processed Prunus mume (Relative Abundance) | Fold Change | Putative Impact of Processing | Reference(s) |
| This compound | Not Detected | High | N/A | Formation during heating | [4][13][14] |
| Citric Acid | High | Decreased | ↓ | Conversion to derivatives like this compound | [3] |
| Chlorogenic Acid | High | Lower | ↓ | Potential degradation during heating | [3][6] |
| 5-Hydroxymethylfurfural (HMF) | Low/Not Detected | High | ↑ | Formation from sugar degradation | [13][14] |
| Benzaldehyde | High | Lower | ↓ | Volatilization or degradation | [10][12] |
Note: The quantitative data presented are illustrative and compiled from multiple sources. Direct comparisons should be made with caution due to variations in cultivars, processing conditions, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolomic studies. The following sections outline typical experimental protocols for the analysis of Prunus mume extracts.
Sample Preparation for Metabolomic Analysis
-
Extraction from Raw Fruit:
-
Freeze-dry fresh Prunus mume petals or fruit pulp and grind into a fine powder.[15]
-
Extract a measured amount (e.g., 50 mg) of the powder with a methanol-water solution (e.g., 1200 µL).[15]
-
Vortex the mixture intermittently (e.g., every 30 minutes for 30 seconds, repeated six times).[15]
-
Centrifuge the extract at high speed (e.g., 12,000 rpm) for a short duration (e.g., 3 minutes).[15]
-
Filter the resulting supernatant through a 0.22 µm microporous membrane before analysis.[15]
-
-
Preparation of Processed (this compound-containing) Extract:
-
Accurately weigh a significant quantity (e.g., 600.0 g) of dried, immature Prunus mume fruit.[5]
-
Perform a heat reflux extraction, typically twice, using a 50% ethanol solution (v/v) for 2 hours each time.[5]
-
Filter and combine the extraction solutions.[5]
-
Concentrate the mixed solution through evaporation under reduced pressure.[5]
-
Pulverize the resulting dried extract into a fine powder and store in a desiccator.[5]
-
Metabolomic Analysis using LC-MS/MS
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., ExionLC™ AD).[15]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).[7][16]
-
Mobile Phase: A gradient elution system is typically used, often consisting of 0.1% formic acid in water (A) and methanol or acetonitrile (B).[3][16]
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometry (MS/MS).[15]
-
Ionization: Electrospray ionization (ESI), often in negative ion mode for acidic compounds.[7][16]
-
Data Acquisition: Data is collected over a specific mass range.
-
Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times with databases such as MWDB (Metware database) or by using authentic standards.[15]
-
Volatile Compound Analysis using HS-SPME-GC-MS
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a weighed amount of the powdered sample (e.g., 2.0 g) into a headspace vial.[3]
-
Incubate the vial at a specific temperature (e.g., 100 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.[3]
-
Expose a solid-phase microextraction fiber to the headspace to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A capillary column suitable for volatile compound separation (e.g., DB-17).[3]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A programmed temperature ramp is used to separate the compounds.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and compounds are identified by comparing their mass spectra to libraries such as NIST.[12]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Prunus mume extracts.
Caption: A generalized workflow for the comparative metabolomic analysis of raw and processed Prunus mume extracts.
Potential Signaling Pathway
This compound and other bioactive compounds in Prunus mume, such as triterpenoids (oleanolic acid), have been shown to exhibit anti-inflammatory effects.[1] One of the key pathways involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of how Prunus mume bioactives might modulate this pathway.
Caption: A simplified diagram illustrating the potential inhibition of the NF-κB inflammatory pathway by bioactive compounds found in Prunus mume extracts.
Conclusion
The metabolomic profile of Prunus mume extracts is significantly influenced by processing methods, particularly heat treatment, which leads to the formation of this compound and alters the abundance of other bioactive compounds. This guide provides a foundational understanding of these differences, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development. Further targeted comparative studies are warranted to fully elucidate the metabolic landscape as a function of this compound content and to correlate these chemical variations with specific pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multi-component pharmacokinetic study of prunus mume fructus extract after oral administration in rats using UPLC-MS/MS [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component pharmacokinetic study of prunus mume fructus extract after oral administration in rats using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative transcriptomic and metabolomic analyses reveal the phenylpropanoid and flavonoid biosynthesis of Prunus mume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolomics, E-tongue and HS-SPME-GC-MS reveal the smoking process of Prunus mume: Changes in flavor and chemical compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. nacalai.com [nacalai.com]
- 15. Integration of Metabolomic and Transcriptomic Analyses Reveals the Molecular Mechanisms of Flower Color Formation in Prunus mume [mdpi.com]
- 16. Multi-component pharmacokinetic study of prunus mume fructus extract after oral administration in rats using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mumefural
Essential Safety and Handling Guide for Mumefural
Disclaimer: This document provides immediate safety and logistical information for the handling of this compound based on available toxicological data and safety protocols for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines should be used in conjunction with a thorough risk assessment by qualified personnel.
This compound is a bioactive furfural derivative found in the heated fruit extract of the Japanese apricot (Prunus mume)[1][2][3]. While studies indicate low acute toxicity, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to minimize exposure and ensure personnel safety.
Quantitative Hazard Data
While comprehensive toxicological data is limited, an acute oral toxicity study in mice provides key information. Data for the structurally related compound, 5-Methylfurfural, is included for a conservative risk assessment.
| Parameter | Value | Species | Notes |
| This compound | |||
| Approx. Lethal Dose (ALD) | >5000 mg/kg (oral) | Mouse | Considered a non-toxic chemical based on the Globally Harmonized System (GHS) classification following a 14-day observation period with no mortality or significant clinical signs[4]. |
| 5-Methylfurfural | Data for a structurally related compound to inform precautionary measures. | ||
| Hazard Classification | Combustible liquid | N/A | Causes skin and serious eye irritation[5][6]. May cause respiratory irritation[6]. |
| Boiling Point | 187 °C (369 °F) | N/A | |
| Density | 1.107 g/cm³ at 25 °C | N/A |
Operational and Disposal Plans
To ensure the safe handling of this compound from receipt to disposal, the following procedural steps must be followed. These protocols are designed to minimize direct contact and environmental release.
Personal Protective Equipment (PPE)
Given the irritant nature of similar furfural compounds, the following PPE is mandatory when handling this compound in solid or solution form.
-
Body Protection: A long-sleeved laboratory coat is required. For large quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat[7].
-
Hand Protection: Nitrile or neoprene rubber gloves are required. Latex gloves are not suitable as they offer insufficient chemical resistance[8]. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Tightly fitting chemical safety goggles or a face shield compliant with EN 166 standards must be worn to protect against splashes[9][10].
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If handling large quantities of powder outside of a fume hood where dust may be generated, a filtering half mask or a half mask with appropriate particulate filters is necessary[9].
Safe Handling Workflow
The following diagram outlines the logical progression for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Spill and Cleanup Procedure
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder. Do not use combustible materials like sawdust[5]. For solid spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a waste container.
-
Collect: Scoop the absorbent material and spilled substance into a clearly labeled, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional guidelines.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, non-reactive, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.
Experimental Protocols
The following is a detailed methodology for the extraction and analysis of this compound from its natural source, the fruit of Prunus mume.
Protocol: Solid Phase Extraction and HPLC Analysis of this compound from Prunus mume Fruit Extract[1][2]
This protocol details the sample preparation, solid phase extraction (SPE), and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation (Dissolution)
-
Accurately weigh 150 mg of Prunus mume flesh sample into a 15 mL centrifuge tube.
-
Add 5 mL of Milli-Q® water to the tube.
-
Vortex the sample to fully homogenize the mixture.
-
Centrifuge the homogenate at 6,000 x g for 10 minutes at room temperature.
-
Carefully collect the resulting supernatant for the next step.
2. Solid Phase Extraction (SPE)
-
Prepare an Oasis® HLB Plus Cartridge by washing it with 5 mL of acetonitrile.
-
Condition the cartridge by passing 5 mL of Milli-Q® water through it.
-
Load the supernatant from the previous step onto the cartridge, pushing it through slowly to ensure proper adsorption.
-
Wash the cartridge with 5 mL of Milli-Q® water, ensuring all residual water is drained.
-
Elute the target compound, this compound, using 5 mL of an acetonitrile/water (20/80) mixture.
-
The collected eluate is now the prepared sample for HPLC analysis.
3. HPLC Analysis
-
Column: COSMOSIL 2.5C18-MS-II (2.0 mm I.D. × 50 mm)
-
Mobile Phase (Gradient):
-
A: 0.1% formic acid in Acetonitrile/H₂O (2/98)
-
B: 0.1% formic acid in 100% Acetonitrile
-
Gradient Program: 0% B to 8% B (0-10 min), 8% B to 100% B (10-10.1 min), hold at 100% B (10.1-13 min), 100% B to 0% B (13-13.5 min), hold at 0% B (13.5-21 min).
-
-
Flow Rate: 0.2 mL/min
-
Temperature: 40°C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
References
- 1. Analysis of this compound in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. This compound, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and Subacute Oral Toxicity of this compound, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. axxence.de [axxence.de]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. bvl.bund.de [bvl.bund.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
